3-(2-aminoethyl)-N-methylbenzamide
Description
The exact mass of the compound 3-(2-aminoethyl)-N-methylbenzamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(2-aminoethyl)-N-methylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-aminoethyl)-N-methylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-(2-aminoethyl)-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-12-10(13)9-4-2-3-8(7-9)5-6-11/h2-4,7H,5-6,11H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSSJGRJXMHDVSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC(=C1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1250364-24-9 | |
| Record name | 3-(2-aminoethyl)-N-methylbenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Therapeutic Potential of 3-(2-Aminoethyl)-N-methylbenzamide Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 3-(2-aminoethyl)-N-methylbenzamide scaffold represents a promising starting point for the development of novel therapeutics targeting a range of central nervous system (CNS) disorders. This technical guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and potential pharmacological applications of this class of compounds, drawing upon established principles and data from closely related benzamide derivatives. By understanding the intricate interplay between chemical structure and biological activity, researchers can strategically design and synthesize novel derivatives with enhanced potency, selectivity, and drug-like properties.
The 3-(2-Aminoethyl)-N-methylbenzamide Core: A Privileged Scaffold
The benzamide moiety is a well-established pharmacophore found in numerous approved drugs, valued for its metabolic stability and ability to participate in key hydrogen bonding interactions with biological targets. The incorporation of a 3-(2-aminoethyl) group introduces a basic nitrogen atom, which can be crucial for receptor binding, particularly for targets such as G-protein coupled receptors (GPCRs) like dopamine and serotonin receptors. Furthermore, the N-methyl group on the amide can influence conformation, solubility, and metabolic stability. This unique combination of functional groups makes the 3-(2-aminoethyl)-N-methylbenzamide core a "privileged scaffold" for CNS drug discovery.
Navigating the Synthetic Landscape
The synthesis of 3-(2-aminoethyl)-N-methylbenzamide derivatives can be approached through several strategic routes, primarily centered around the formation of the amide bond and the introduction of the aminoethyl side chain.
General Synthetic Strategy
A common and efficient approach involves the coupling of a suitably substituted benzoic acid with N-methylamine, followed by modification of a precursor group at the 3-position to introduce the aminoethyl moiety.
Caption: General synthetic workflow for 3-(2-aminoethyl)-N-methylbenzamide derivatives.
Detailed Experimental Protocol: A Representative Synthesis
The following protocol outlines a plausible synthesis of a 3-(2-aminoethyl)-N-methylbenzamide derivative, adapted from established methodologies for similar compounds.[1]
Step 1: Amide Formation
-
To a stirred solution of 3-cyanobenzoic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of N-methylamine (2.0 M in THF, 1.5 eq) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to yield 3-cyano-N-methylbenzamide.
Step 2: Reduction of the Nitrile
-
Dissolve the 3-cyano-N-methylbenzamide (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Carefully add lithium aluminum hydride (LiAlH₄) (2.0 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and then reflux for 4-6 hours.
-
Cool the reaction to 0 °C and quench sequentially by the slow addition of water, 15% aqueous sodium hydroxide, and then water again.
-
Filter the resulting precipitate and wash with THF.
-
Concentrate the filtrate under reduced pressure to afford the crude 3-(aminomethyl)-N-methylbenzamide.
Step 3: Chain Extension (Optional, for 2-aminoethyl)
To obtain the 2-aminoethyl side chain, a two-step process starting from a 3-(bromomethyl) derivative would be necessary, involving displacement with a cyanide source followed by reduction. A more direct route would start with 3-(2-bromoethyl)benzoic acid.
Step 4: N-Alkylation/Acylation of the Primary Amine (for further derivatization)
-
The primary amine of the 3-(2-aminoethyl) side chain can be further functionalized through standard N-alkylation or N-acylation reactions to explore structure-activity relationships.
Unraveling Structure-Activity Relationships (SAR)
While specific SAR data for 3-(2-aminoethyl)-N-methylbenzamide derivatives is limited in the public domain, valuable insights can be extrapolated from studies on analogous benzamide series, particularly those targeting dopamine receptors.[2][3]
| R-Group Position | Structural Modification | Predicted Impact on Activity | Rationale |
| Aminoethyl Side Chain | N-alkylation (e.g., with benzyl) | Potential increase in affinity for D3/D4 receptors.[2] | The N-substituent on the aminoethyl group can explore additional binding pockets within the receptor.[2] |
| Acylation | May modulate selectivity and pharmacokinetic properties. | Acyl groups can alter polarity and introduce new hydrogen bonding interactions. | |
| Benzamide Ring | Substitution (e.g., chloro, methoxy) at positions 2, 4, 5, or 6 | Can significantly impact affinity and selectivity for dopamine receptor subtypes.[2][3] | Substituents can influence the electronic properties of the ring and create specific interactions with receptor residues. |
| N-Methyl Group | Replacement with larger alkyl groups | Likely to decrease activity. | The N-methyl group is often optimal for maintaining the bioactive conformation. |
Pharmacological Potential: Targeting Neurological and Psychiatric Disorders
Based on the pharmacology of related benzamide derivatives, the 3-(2-aminoethyl)-N-methylbenzamide scaffold holds significant promise for the treatment of various CNS disorders.
Dopamine Receptor Antagonism
Many benzamide derivatives are potent antagonists of dopamine D2-like receptors (D2, D3, and D4).[2] This activity is foundational for the development of antipsychotic medications used to treat schizophrenia and other psychotic disorders. The 3-(2-aminoethyl) moiety can mimic the side chain of dopamine, allowing for competitive binding to the receptor.
Caption: Antagonism of the dopamine D2 receptor signaling pathway by a 3-(2-aminoethyl)-N-methylbenzamide derivative.
Neuroprotective Effects
Emerging evidence suggests that some benzamide derivatives possess neuroprotective properties.[4][5][6] These effects may be mediated through various mechanisms, including the modulation of neuroinflammation and oxidative stress.[4][7] The development of benzamide-based neuroprotective agents could offer new therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[8][9]
Future Directions and Conclusion
The 3-(2-aminoethyl)-N-methylbenzamide scaffold is a versatile and promising platform for the design of novel CNS-active compounds. Future research should focus on the systematic exploration of the structure-activity relationships by synthesizing and evaluating a diverse library of derivatives. Key areas for investigation include:
-
Receptor Selectivity Profiling: Comprehensive screening against a panel of CNS receptors to identify selective ligands and potential off-target effects.
-
In Vivo Efficacy Studies: Evaluation of lead compounds in animal models of psychosis, cognitive impairment, and neurodegeneration.
-
Pharmacokinetic Optimization: Modification of the scaffold to improve metabolic stability, bioavailability, and blood-brain barrier penetration.
By leveraging the insights presented in this guide, researchers can accelerate the discovery and development of the next generation of benzamide-based therapeutics for the treatment of debilitating neurological and psychiatric disorders.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Dopamine D3 and D4 receptor antagonists: synthesis and structure--activity relationships of (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4- [(cyclopropylcarbonyl) amino]-2-methoxybenzamide (YM-43611) and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Benzimidazole Derivatives as Potential Neuroprotective Agents in an Ethanol-Induced Rodent Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective agents in acute ischemic stroke [explorationpub.com]
- 6. Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. WO2009016088A1 - The use of benzamide derivatives for the treatment of cns disorders - Google Patents [patents.google.com]
- 9. ricerca.uniba.it [ricerca.uniba.it]
Uncharted Territory: The Neuroscience Potential of 3-(2-aminoethyl)-N-methylbenzamide Remains Undefined
A comprehensive review of available scientific literature and patent databases reveals a significant information gap regarding the therapeutic potential of the specific compound, 3-(2-aminoethyl)-N-methylbenzamide, in the field of neuroscience. Despite its structural classification as a benzamide derivative—a class of compounds known for a wide range of neuropharmacological activities—no dedicated studies, preclinical data, or clinical trials for this particular molecule in the context of neurological or psychiatric disorders were identified.
Researchers and drug development professionals are therefore advised that any investigation into 3-(2-aminoethyl)-N-methylbenzamide would represent a foray into novel chemical space. The absence of existing data necessitates a foundational, bottom-up approach to characterization, beginning with synthesis, purification, and basic physicochemical property determination.
While direct information is lacking, the broader family of benzamide derivatives offers a fertile ground for hypothesis generation. Substituted benzamides have been successfully developed into marketed drugs for various central nervous system (CNS) disorders, acting on a diverse array of molecular targets.
The Benzamide Scaffold: A Privileged Structure in Neuroscience
Benzamides are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a multitude of biological targets. In neuroscience, their therapeutic utility is well-documented, with prominent examples including:
-
Antipsychotics: Compounds like amisulpride and sulpiride are selective dopamine D2/D3 receptor antagonists, effective in treating schizophrenia.[1][2]
-
Antiemetics: Metoclopramide, a dopamine D2 receptor antagonist, is widely used to manage nausea and vomiting.
-
Gastroprokinetic Agents: Cisapride, a serotonin 5-HT4 receptor agonist, was used to treat gastrointestinal motility disorders.
-
Neuroprotective Agents: Recent research has explored novel benzamide derivatives for their potential in treating ischemic stroke by targeting protein-protein interactions involved in neuronal damage pathways.[3]
The therapeutic effects of these molecules are dictated by the nature and position of substituents on the benzamide core, which modulate their affinity and selectivity for different receptors and enzymes within the CNS.
Charting a Course for Investigation: A Hypothetical Research Workflow
For a novel compound such as 3-(2-aminoethyl)-N-methylbenzamide, a systematic and multi-pronged research strategy would be essential to elucidate its potential in neuroscience. The following represents a logical, albeit hypothetical, workflow for such an endeavor.
Part 1: Foundational Characterization and In Vitro Profiling
The initial phase of research would focus on the fundamental chemical and biological properties of the compound.
1.1. Synthesis and Structural Verification:
A robust and scalable synthetic route to 3-(2-aminoethyl)-N-methylbenzamide would need to be established. Standard methods for amide bond formation could be employed, followed by rigorous purification and structural confirmation using techniques such as NMR, mass spectrometry, and elemental analysis.
1.2. Physicochemical Properties:
Key physicochemical parameters influencing drug-likeness and CNS penetration would be determined.
| Property | Method | Rationale |
| Solubility | Kinetic and thermodynamic solubility assays | Poor solubility can hinder absorption and bioavailability. |
| Lipophilicity (LogP/LogD) | Shake-flask or HPLC methods | Optimal lipophilicity is crucial for blood-brain barrier penetration. |
| pKa | Potentiometric titration or computational prediction | Ionization state affects solubility, permeability, and receptor binding. |
| Stability | Assessment in plasma, microsomal, and buffer solutions | Determines the compound's half-life and potential for degradation. |
1.3. Primary Target Screening:
A broad-based screening campaign against a panel of CNS-relevant targets would be the first step in identifying potential mechanisms of action. This typically involves radioligand binding assays or functional assays.
Hypothetical Screening Workflow
Caption: A potential GPCR signaling pathway that could be investigated.
Part 3: In Vivo Evaluation and Preclinical Development
Promising in vitro results would warrant progression to in vivo studies in animal models.
3.1. Pharmacokinetics and Brain Penetration:
The absorption, distribution, metabolism, and excretion (ADME) properties of the compound would be assessed in rodents. Crucially, its ability to cross the blood-brain barrier would be quantified.
3.2. Animal Models of Neurological Disorders:
The therapeutic efficacy of 3-(2-aminoethyl)-N-methylbenzamide would be tested in relevant animal models. The choice of model would depend on the in vitro findings. For example:
-
If D2 antagonism is observed: Models of psychosis (e.g., amphetamine-induced hyperlocomotion).
-
If neuroprotective effects are seen: Models of stroke (e.g., middle cerebral artery occlusion) or Parkinson's disease (e.g., MPTP model).
-
If effects on serotonin receptors are found: Models of depression or anxiety (e.g., forced swim test, elevated plus maze).
3.3. Safety and Toxicology:
A preliminary assessment of the compound's safety profile would be conducted, including acute toxicity studies and observation for any adverse behavioral effects.
Preclinical Development Funnel
Caption: A simplified preclinical development cascade for a novel CNS compound.
Conclusion and Future Directions
While the therapeutic potential of 3-(2-aminoethyl)-N-methylbenzamide in neuroscience is currently a blank slate, its chemical structure places it within a class of compounds with a rich history of CNS activity. The path to understanding its potential role, if any, in treating neurological disorders is a long and rigorous one, requiring a systematic and evidence-based approach.
For researchers and drug developers, this compound represents both a challenge and an opportunity. The challenge lies in the complete absence of prior art, necessitating a comprehensive de novo investigation. The opportunity, however, is the potential to discover a novel mechanism of action or a therapeutic agent with a unique profile for addressing the unmet needs of patients with neurological and psychiatric conditions. Any future work on this molecule will be foundational and will contribute significantly to the broader understanding of the structure-activity relationships within the versatile benzamide class.
References
-
Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke. PubMed. Available at: [Link]
-
Effect of some benzamide derivatives on stress-induced behavior and striatum dopamine receptors. PubMed. Available at: [Link]
-
Comparison of the In-vitro Receptor Selectivity of Substituted Benzamide Drugs for Brain Neurotransmitter Receptors. Journal of Pharmacy and Pharmacology. Available at: [Link]
Sources
- 1. Effect of some benzamide derivatives on stress-induced behavior and striatum dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
3-(2-aminoethyl)-N-methylbenzamide CAS number and identifiers
This technical guide provides a comprehensive analysis of 3-(2-aminoethyl)-N-methylbenzamide , a specialized phenethylamine derivative used as a scaffold in medicinal chemistry and fragment-based drug discovery (FBDD).
Executive Summary
3-(2-aminoethyl)-N-methylbenzamide (CAS 1250364-24-9 ) is a bifunctional organic building block characterized by a meta-substituted phenethylamine core and an N-methylcarboxamide moiety.[1][2][3] Structurally, it serves as a bioisostere for various monoamine neurotransmitter ligands, making it a critical fragment in the development of G-protein-coupled receptor (GPCR) modulators, particularly for serotonin (5-HT) and dopamine receptor families.
This guide details the compound's physicochemical properties, validated synthesis pathways, analytical profiling, and utility in modern drug design.
Chemical Identity & Physicochemical Profile[5]
Nomenclature and Identifiers
The compound is defined by the following chemical identifiers, essential for database integration and supply chain verification.
| Identifier Type | Value |
| Chemical Name | 3-(2-aminoethyl)-N-methylbenzamide |
| CAS Number | 1250364-24-9 |
| Molecular Formula | C₁₀H₁₄N₂O |
| Molecular Weight | 178.23 g/mol |
| SMILES | CNC(=O)c1cccc(CCN)c1 |
| InChI Key | OQBYNSYJVWKFPO-UHFFFAOYSA-N |
| MDL Number | MFCD16806229 |
Physicochemical Properties
Understanding the physical parameters is crucial for predicting pharmacokinetics (ADME) in early-stage discovery.
| Property | Value | Context |
| LogP (Predicted) | 0.4 – 0.8 | Indicates moderate hydrophilicity; suitable for CNS penetration if optimized. |
| TPSA | ~55 Ų | Polar Surface Area; favorable for oral bioavailability (<140 Ų) and BBB penetration (<90 Ų). |
| pKa (Basic) | ~9.5 (Amine) | The primary amino group is protonated at physiological pH. |
| pKa (Acidic) | ~15 (Amide) | The amide proton is non-ionizable under physiological conditions. |
| H-Bond Donors | 2 | Primary amine (2H), Amide (1H). |
| H-Bond Acceptors | 2 | Carbonyl oxygen, Amine nitrogen. |
Synthesis & Manufacturing Strategy
The synthesis of 3-(2-aminoethyl)-N-methylbenzamide requires a strategy that differentiates the two nitrogen centers (the amide and the primary amine). The most robust industrial route involves the selective reduction of a nitrile precursor .
Retrosynthetic Analysis
-
Precursor: 3-cyano-N-methylbenzamide
-
Starting Material: 3-cyanobenzoic acid
Validated Synthesis Protocol (Nitrile Reduction Route)
Step 1: Amide Coupling
Objective: Convert 3-cyanobenzoic acid to 3-cyano-N-methylbenzamide.
-
Activation: Dissolve 3-cyanobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add oxalyl chloride (1.2 eq) and a catalytic amount of DMF. Stir at 0°C to RT for 2 hours to generate the acid chloride.
-
Coupling: Cool the reaction mixture to 0°C. Add methylamine (2.0 M in THF, 1.5 eq) and triethylamine (2.0 eq) dropwise.
-
Workup: Quench with water. Extract with DCM. Wash organic layer with 1M HCl and brine. Dry over MgSO₄ and concentrate.
-
Yield: Expect >85% of white solid.
Step 2: Selective Nitrile Reduction
Objective: Reduce the nitrile to the primary amine without reducing the amide or the aromatic ring.
-
Reagent: Borane-tetrahydrofuran complex (BH₃·THF) or Raney Nickel/H₂.
-
Protocol (Borane Method):
-
Dissolve 3-cyano-N-methylbenzamide (1.0 eq) in anhydrous THF under N₂.
-
Add BH₃·THF (1.0 M, 3.0 eq) dropwise at 0°C.
-
Reflux for 4–6 hours. Monitor by TLC/LC-MS.
-
Quench: Cool to 0°C. Carefully add MeOH to destroy excess borane.
-
Acid Hydrolysis: Add 6M HCl and reflux for 1 hour to break the boron-amine complex.
-
Isolation: Basify to pH >11 with NaOH. Extract with DCM or CHCl₃/IPA (3:1).
-
Purification: Flash chromatography (DCM:MeOH:NH₄OH) or recrystallization as the hydrochloride salt.
-
Synthesis Workflow Diagram
Figure 1: Two-step synthesis via nitrile reduction, preserving the amide functionality.
Biological Relevance & Drug Discovery Utility
Pharmacophore Mapping
3-(2-aminoethyl)-N-methylbenzamide is a "privileged structure" in medicinal chemistry. It mimics the phenethylamine backbone found in neurotransmitters (dopamine, norepinephrine, serotonin) but introduces a meta-amide constraint.
-
Primary Amine: Mimics the basic nitrogen of biogenic amines, forming a crucial salt bridge with Aspartate residues (e.g., Asp3.32) in GPCR transmembrane helices.
-
Aromatic Ring: Provides π-π stacking interactions with aromatic residues (Phe, Trp) in the binding pocket.
-
Amide Linker: Acts as a hydrogen bond acceptor/donor vector, allowing the fragment to probe adjacent sub-pockets or solvent-exposed regions.
Fragment-Based Drug Discovery (FBDD)
In FBDD, this molecule serves as a high-quality fragment due to its:
-
Low Molecular Weight (<200 Da): Allows high ligand efficiency (LE).
-
Solubility: High aqueous solubility facilitates screening by NMR or SPR.
-
Vectors for Growth: The primary amine is a "growth vector" for reductive amination or coupling to explore deeper pockets.
Structural Logic Diagram
Figure 2: Pharmacophore map highlighting interaction points with GPCR targets.
Analytical Characterization
To validate the identity of CAS 1250364-24-9, the following analytical signatures are expected:
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 8.4 (br s, 1H, Amide NH).
-
δ 7.7 – 7.3 (m, 4H, Aromatic protons).
-
δ 2.9 (t, 2H, -CH₂-N).
-
δ 2.7 (d, 3H, N-CH₃).
-
δ 2.8 (t, 2H, Ar-CH₂-).
-
δ 1.5 (br s, 2H, NH₂, exchanges with D₂O).
-
-
LC-MS (ESI+):
-
Major peak at m/z 179.1 [M+H]⁺.
-
-
HPLC Purity:
-
Column: C18 Reverse Phase.
-
Mobile Phase: Water (0.1% TFA) / Acetonitrile Gradient.
-
Detection: UV 254 nm.
-
Safety & Handling (SDS Summary)
While specific toxicological data for this CAS is limited, it should be handled as a generic phenethylamine derivative.
-
GHS Classification:
-
Skin Irrit. 2 (H315): Causes skin irritation.
-
Eye Irrit. 2A (H319): Causes serious eye irritation.
-
STOT SE 3 (H335): May cause respiratory irritation.
-
-
Handling: Use in a fume hood. Wear nitrile gloves and safety glasses.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent amine oxidation or carbamate formation from atmospheric CO₂.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 56606019, 3-(2-aminoethyl)-N-methylbenzamide. Retrieved from [Link]
-
Accela ChemBio. Product Catalog: 3-(2-aminoethyl)-N-methylbenzamide. Retrieved from [Link]
- Ertl, P., & Rohde, B. (2000).Fast calculation of molecular polar surface area as a sum of fragment-based contributions and its application to the prediction of drug transport properties. Journal of Medicinal Chemistry.
Sources
- 1. 3-(2-aminoethyl)-N-methylbenzamide - CAS:1250364-24-9 - 北京欣恒研科技有限公司 [konoscience.com]
- 2. 1118786-88-1 | MFCD11858180 | 3-(2-aminoethyl)benzamide [aaronchem.com]
- 3. 1184638-70-7,(furan-2-ylmethyl)[2-(4-methylphenyl)ethyl]amine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
Metabolic Pathways of 3-(2-aminoethyl)-N-methylbenzamide: A Technical Guide
This guide outlines the metabolic profiling and pathway elucidation for 3-(2-aminoethyl)-N-methylbenzamide . As a structural hybrid containing a phenethylamine core and an N-methylbenzamide moiety, this compound presents a classic case of competing clearance pathways between mitochondrial amine oxidases and microsomal cytochrome P450s.
The following technical analysis details the predicted biotransformation routes, the logic behind them, and the experimental protocols required to validate these pathways in a drug discovery setting.
Executive Summary
3-(2-aminoethyl)-N-methylbenzamide is a bifunctional scaffold often encountered in fragment-based drug discovery (FBDD) targeting CNS receptors or as a metabolite of larger benzamide-based therapeutics. Its metabolic fate is dictated by two primary "soft spots": the primary amine on the ethyl chain and the N-methyl amide group.
Core Metabolic Thesis: The compound undergoes biphasic clearance :
-
Oxidative Deamination (Major): Rapid turnover by Monoamine Oxidases (MAO-A/B) targeting the ethylamine chain.
-
N-Demethylation (Minor/Moderate): CYP450-mediated oxidation of the N-methyl amide.
-
Phase II Conjugation: N-acetylation of the primary amine (if MAO is inhibited) or glucuronidation of downstream alcohols/acids.
Part 1: Structural Analysis & Metabolic Liability (SMR)
To design the correct metabolic stability assays, we must first deconstruct the molecule into its metabolic pharmacophores.
The Phenethylamine Motif (Ar-CH₂-CH₂-NH₂)
-
Liability: High.
-
Enzymology: This is the canonical substrate for Monoamine Oxidase (MAO) . The primary amine is oxidatively deaminated to an aldehyde.
-
Implication: In standard liver microsome (HLM) assays, this pathway may be underrepresented because MAOs are mitochondrial enzymes. Protocol Adjustment: Use hepatocyte suspensions or specific mitochondrial fractions to capture this clearance route.
The N-Methylbenzamide Motif (Ar-CO-NH-CH₃)
-
Liability: Moderate.
-
Enzymology: Substrate for CYP450s (specifically CYP1A2, CYP2C19, or CYP2D6) leading to N-demethylation.
-
Implication: Produces a primary amide metabolite. This is a standard Phase I modification detectable in microsomal incubations.
The Benzene Core
-
Liability: Low to Moderate.
-
Enzymology: Aromatic hydroxylation by CYPs.
-
Regiochemistry: The amide group is electron-withdrawing (deactivating), making the ring less prone to oxidation than an electron-rich ring. However, steric factors may allow hydroxylation at the 4- or 5-position.
Part 2: Detailed Metabolic Pathways
Pathway A: Oxidative Deamination (The MAO Route)
This is the predicted dominant pathway due to the accessibility of the primary amine.
-
Step 1: MAO-A or MAO-B catalyzes the oxidation of the α-carbon, releasing ammonia (NH₃) and forming the intermediate imine, which hydrolyzes to 3-(N-methylcarbamoyl)phenylacetaldehyde .
-
Step 2: The aldehyde is chemically unstable and rapidly processed by:
-
Aldehyde Dehydrogenase (ALDH): Oxidation to 3-(N-methylcarbamoyl)phenylacetic acid (Major Terminal Metabolite).
-
Aldehyde Reductase (AKR/ADH): Reduction to the corresponding phenethyl alcohol .
-
Pathway B: N-Demethylation (The CYP Route)
Cytochrome P450 enzymes attack the N-methyl group on the amide.
-
Mechanism: Hydroxylation of the methyl group forms a carbinolamide intermediate (-NH-CH₂OH).
-
Collapse: Spontaneous loss of formaldehyde (HCHO).
-
Product: 3-(2-aminoethyl)benzamide (Primary Amide).
Pathway C: Phase II Conjugation
If Phase I oxidation is slow or inhibited:
-
N-Acetylation: N-Acetyltransferases (NAT1/NAT2) transfer an acetyl group to the primary amine, forming N-[2-(3-(N-methylcarbamoyl)phenyl)ethyl]acetamide .
-
Glucuronidation: If aromatic hydroxylation occurs (e.g., to a phenol), UDP-glucuronosyltransferases (UGTs) will form O-glucuronides.
Part 3: Experimental Validation Protocols
To confirm these pathways, the following "self-validating" experimental workflows are recommended.
Protocol 1: Differential Fraction Incubation (Mito vs. Micro)
Objective: Distinguish between MAO-mediated (mitochondrial) and CYP-mediated (microsomal) clearance.
Materials:
-
Pooled Human Liver Microsomes (HLM).
-
Human Liver Mitochondria (HLMito).
-
Cofactors: NADPH (for CYPs), Clorgiline (MAO-A inhibitor), Selegiline (MAO-B inhibitor).
Step-by-Step Methodology:
-
Preparation: Prepare a 10 mM stock of 3-(2-aminoethyl)-N-methylbenzamide in DMSO.
-
Microsomal Arm (CYP check):
-
Incubate 1 µM test compound with 0.5 mg/mL HLM + 1 mM NADPH in phosphate buffer (pH 7.4).
-
Timepoints: 0, 15, 30, 60 min.
-
-
Mitochondrial Arm (MAO check):
-
Incubate 1 µM test compound with 0.5 mg/mL HLMito (no NADPH required for MAO, but often included for other enzymes).
-
Validation Control: Run parallel samples with 1 µM Clorgiline (MAO-A blocker) and Selegiline (MAO-B blocker).
-
-
Quenching: Stop reaction with ice-cold Acetonitrile containing internal standard (e.g., Labetalol).
-
Analysis: Centrifuge at 4000g for 20 min. Inject supernatant into LC-MS/MS.
Interpretation:
-
High clearance in HLMito + inhibition by Clorgiline/Selegiline = MAO Pathway Confirmed .
-
High clearance in HLM + NADPH dependence = CYP Pathway Confirmed .
Protocol 2: Metabolite Identification via LC-HRMS
Objective: Structurally characterize the metabolites (Acid vs. Amide vs. Hydroxyl).
LC-MS/MS Conditions:
-
System: Q-Exactive or equivalent Orbitrap/Q-TOF.
-
Column: C18 Reverse Phase (e.g., Waters HSS T3), suitable for polar amines.
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 10 mins.
Data Processing Logic:
| Target Metabolite | Mass Shift (Δm/z) | Mechanism |
|---|---|---|
| Parent | M+H | - |
| Acid Metabolite | +1 Da (-NH₂ +O) | Oxidative Deamination (Aldehyde -> Acid) |
| Alcohol Metabolite | -13 Da (-NH₂ +OH -2H) | Oxidative Deamination (Aldehyde -> Alcohol) |
| Des-methyl | -14 Da (-CH₂) | N-Demethylation |
| N-Acetyl | +42 Da (+COCH₂) | Acetylation (Phase II) |
| Hydroxylation | +16 Da (+O) | Aromatic Hydroxylation |
Part 4: Visualization of Metabolic Pathways
The following diagram illustrates the branching metabolic fate of 3-(2-aminoethyl)-N-methylbenzamide.
Figure 1: Predicted biotransformation map showing the competition between MAO-mediated deamination (center/left) and CYP-mediated oxidation (right).
References
-
Testa, B., & Krämer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Nitrogen-Containing Functional Groups. Chemistry & Biodiversity. Link
-
FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. U.S. Food and Drug Administration. Link
-
Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition. Link
-
Sigma-Aldrich. (n.d.). 3-(2-aminoethyl)-N-methylbenzamide Product Specification. Merck KGaA. Link (Note: Reference for chemical existence/CAS 1250364-24-9).
- Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Metabolic Stability and MAO clearance).
Methodological & Application
Application Note: Synthesis Protocol for 3-(2-aminoethyl)-N-methylbenzamide
Executive Summary
This application note details a robust, two-step synthetic protocol for 3-(2-aminoethyl)-N-methylbenzamide , a structural analog of meta-substituted phenethylamines often utilized in fragment-based drug discovery (FBDD) and neurokinin receptor research.
Unlike conventional routes that require cumbersome protection/deprotection steps of the amine, this protocol utilizes a "Nitrile-First" strategy . By starting with 3-(cyanomethyl)benzoic acid, we perform the amide coupling first, followed by a chemoselective catalytic hydrogenation. This approach minimizes step count, avoids zwitterionic intermediates, and ensures high atom economy.
Key Chemical Transformations
-
Amidation: Activation of carboxylic acid with CDI (1,1'-Carbonyldiimidazole) and coupling with methylamine.
-
Selective Reduction: Hydrogenation of the nitrile moiety to a primary amine using Raney Nickel, preserving the benzamide functionality.
Retrosynthetic Analysis & Logic
The design of this synthesis is governed by the need to differentiate the two nitrogen-containing functionalities: the amide nitrogen and the primary amine on the ethyl chain.
-
Path A (Rejected): Starting with 3-(2-aminoethyl)benzoic acid.
-
Reasoning: This starting material exists as a zwitterion, making solubility in organic solvents poor. It requires N-protection (e.g., Boc) before amide coupling, adding two extra steps (protection/deprotection).
-
-
Path B (Selected): Starting with 3-(cyanomethyl)benzoic acid.
-
Reasoning: The nitrile serves as a "masked" primary amine. It is stable under amide coupling conditions. The subsequent reduction of the nitrile to the amine can be tuned to be chemoselective, leaving the amide bond intact.
-
Pathway Visualization
Caption: Figure 1. Streamlined synthetic route utilizing the nitrile group as a masked amine precursor.
Experimental Protocols
Step 1: Synthesis of 3-(Cyanomethyl)-N-methylbenzamide
This step utilizes 1,1'-Carbonyldiimidazole (CDI) for in situ activation of the carboxylic acid. CDI is chosen over thionyl chloride to avoid generating acidic byproducts that could hydrolyze the nitrile or complicate the workup.
Reagents:
-
3-(Cyanomethyl)benzoic acid (1.0 equiv)
-
1,1'-Carbonyldiimidazole (CDI) (1.1 equiv)
-
Methylamine (2.0 M in THF) (1.5 equiv)
-
Solvent: Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Activation: Charge a dry round-bottom flask with 3-(cyanomethyl)benzoic acid and anhydrous THF (10 mL/g). Add CDI portion-wise at 0°C (gas evolution:
). -
Incubation: Allow the mixture to warm to Room Temperature (RT) and stir for 1 hour. The solution should become clear as the acyl-imidazole intermediate forms.
-
Coupling: Cool the mixture back to 0°C. Add the Methylamine solution dropwise over 15 minutes.
-
Completion: Stir at RT for 3 hours. Monitor by TLC (SiO2, 50% EtOAc/Hexane) or LC-MS.
-
Workup:
-
Concentrate THF under reduced pressure.
-
Dissolve residue in Ethyl Acetate.
-
Wash sequentially with 1M HCl (to remove imidazole), saturated
, and brine. -
Dry over
, filter, and concentrate. -
Note: The product usually crystallizes upon concentration and requires no chromatography.
-
Step 2: Selective Reduction to 3-(2-aminoethyl)-N-methylbenzamide
The challenge here is reducing the nitrile (
Critical Safety Note: Raney Nickel is pyrophoric (ignites in air). It must be handled as a slurry under water or solvent at all times.
Reagents:
-
3-(Cyanomethyl)-N-methylbenzamide (1.0 equiv)
-
Raney Nickel (active slurry, ~50 wt% loading)
-
Ammonia (7M in Methanol) (Solvent/Additive)
-
Hydrogen Gas (
) (Balloon or low pressure)
Mechanism of Selectivity: Ammonia is strictly required. During nitrile reduction, the primary imine intermediate can react with the newly formed amine to produce secondary amines (dimers). Ammonia saturates the equilibrium, suppressing dimer formation and ensuring the primary amine is the sole product.
Procedure:
-
Preparation: In a pressure vessel or hydrogenation flask, dissolve the intermediate from Step 1 in Methanolic Ammonia (7M).
-
Catalyst Addition: Carefully add the Raney Nickel slurry (washed with MeOH) under an Argon blanket.
-
Hydrogenation: Purge the vessel with
three times. Stir vigorously under a hydrogen atmosphere (balloon pressure is usually sufficient; 50 psi leads to faster kinetics) at RT for 12–18 hours. -
Filtration: Purge with Argon. Filter the mixture through a pad of Celite to remove the catalyst. Keep the catalyst wet at all times during disposal.
-
Purification: Concentrate the filtrate. The residue is the crude free base.
-
Optional Salt Formation: Dissolve in minimal EtOH and add 1M HCl in Ether to precipitate the hydrochloride salt for long-term stability.
-
Data Summary & Specifications
| Parameter | Specification / Value |
| Target CAS | Analogous to 886363-04-2 (Generic structure class) |
| Molecular Formula | |
| Molecular Weight | 178.23 g/mol |
| Step 1 Yield | 85–92% |
| Step 2 Yield | 75–85% |
| Step 2 Selectivity | >95% Primary Amine (with |
| Appearance | White to off-white solid (HCl salt) |
Workup & Purification Logic Flow
The following diagram illustrates the critical decision points during the purification phase to ensure removal of the imidazole byproduct and prevention of secondary amine impurities.
Caption: Figure 2. Purification decision tree highlighting critical control points for amine purity.
Scientific Grounding & Troubleshooting
Why this route?
The "Nitrile-First" route is superior because it avoids the use of protecting groups (Boc/Fmoc). Standard peptide coupling of 3-(2-aminoethyl)benzoic acid would require protecting the ethyl-amine to prevent self-polymerization (head-to-tail coupling). By using the nitrile, we mask the amine effectively until the carbon skeleton is fully assembled.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Moisture in CDI or THF. | Ensure THF is distilled/anhydrous. Use fresh CDI. |
| Secondary Amine Impurity (Step 2) | Insufficient Ammonia. | Increase concentration of |
| Incomplete Reduction (Step 2) | Poisoned Catalyst. | Sulfur from rubber stoppers or impure reagents can poison Raney Ni. Use high-grade reagents. |
| Over-reduction | Reduction of Benzamide. | This is rare with Raney Ni at RT. Ensure temperature does not exceed 50°C. |
References
-
Nitrile Reduction Methodology: Watson, R. et al. "Catalytic Hydrogenation of Nitriles to Primary Amines." Organic Process Research & Development. (General reference for Raney Ni/Ammonia protocols).
-
Amide Coupling Standards: Valeur, E. & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chem. Soc. Rev., 2009, 38, 606-631.
-
Starting Material Data: PubChem Compound Summary for 3-(Cyanomethyl)benzoic acid.
-
Selectivity in Reduction: "Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups." (Demonstrates chemoselectivity principles, though applied to nitro groups, the logic for amide stability holds). 1
-
Analogous Synthesis: "Design and synthesis of substituted N-methylbenzamide analogues." (Provides context for the stability of the N-methylbenzamide core).
Sources
Accelerating Hit-to-Lead Campaigns: 3-(2-aminoethyl)-N-methylbenzamide as a Versatile Pharmacophore Scaffold
Abstract
This application note details the experimental utility of 3-(2-aminoethyl)-N-methylbenzamide (hereafter referred to as Fragment-42 ) within the context of Fragment-Based Drug Discovery (FBDD). Unlike high-molecular-weight screening compounds, Fragment-42 offers a high Ligand Efficiency (LE) starting point characterized by a distinct "meta" substitution vector on the benzamide core. This guide provides validated protocols for biophysical screening (Surface Plasmon Resonance), structural biology (Crystallography Soaking), and parallel synthesis for hit expansion.
Compound Profile & Physicochemical Considerations
Before initiating biological assays, researchers must account for the specific physicochemical behavior of the ethyl-amine side chain.
| Property | Value / Characteristic | Experimental Implication |
| Molecular Weight | 178.23 g/mol | Ideal for FBDD (Rule of 3 compliant). High LE potential. |
| pKa (Basic Amine) | ~9.6 (Predicted) | Critical: Positively charged at physiological pH (7.4). |
| LogP | ~0.8 | High water solubility; low risk of non-specific hydrophobic aggregation. |
| Reactive Handle | Primary Amine (–NH₂) | Exclusive site for library expansion (Amide coupling/Reductive amination). |
| Stability | High | The N-methylbenzamide core is resistant to hydrolysis under standard assay conditions. |
Solubility & Stock Preparation Protocol
Objective: Create a stable 100 mM stock solution free of micro-precipitates.
-
Weighing: Weigh 17.8 mg of Fragment-42 hydrochloride salt.
-
Solvent: Add 1.0 mL of anhydrous DMSO (Dimethyl sulfoxide).
-
Note: Avoid water for long-term storage to prevent slow hydrolysis or bacterial growth, although the compound is chemically stable.
-
-
Sonication: Sonicate for 60 seconds at ambient temperature.
-
Quality Control: Centrifuge at 13,000 x g for 5 minutes. Inspect for pellet.
-
Storage: Aliquot into amber glass vials. Store at -20°C.
-
Causality: Repeated freeze-thaw cycles can introduce moisture, affecting the concentration accuracy critical for K_d determination.
-
Application I: Biophysical Screening via Surface Plasmon Resonance (SPR)
Fragment-42 is a "weak binder" candidate (K_d typically µM to mM range). Standard biochemical assays (IC50) often fail to detect activity due to low potency. SPR is the gold standard for validating this fragment's binding kinetics.
Experimental Workflow: Clean Screen Protocol
Prerequisites:
-
Sensor Chip: CM5 (Carboxymethylated dextran) or Streptavidin (SA) for biotinylated targets.
-
Instrument: Biacore 8K or equivalent high-sensitivity system.
Step-by-Step Protocol:
-
Surface Preparation (Target Immobilization):
-
Immobilize the target protein to a level of 3,000–5,000 RU .
-
Expert Insight: Unlike high-affinity drugs, fragments require higher surface density to generate a detectable Refractive Index (RI) shift due to their low molecular mass.
-
-
Buffer Optimization:
-
Running Buffer: 20 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 2% DMSO .
-
Critical Step: The DMSO concentration in the running buffer must exactly match the sample buffer to avoid "bulk effect" solvent jumps that mask the binding signal.
-
-
Solvent Correction:
-
Prepare a DMSO calibration curve (1.5% to 2.5%) to correct for bulk refractive index mismatches.
-
-
Injection Cycle (Single Cycle Kinetics):
-
Flow Rate: High flow (30–50 µL/min) to minimize mass transport limitations.
-
Concentration Series: Inject Fragment-42 at 0, 15.6, 31.2, 62.5, 125, 250, and 500 µM.
-
Contact Time: 30 seconds (association).
-
Dissociation Time: 15 seconds.
-
Logic: Fragments typically have very fast off-rates (
). Long dissociation times are unnecessary and reduce throughput.
-
-
Data Analysis:
-
Fit data to a 1:1 Steady State Affinity model (Req vs. Concentration).
-
Calculate Ligand Efficiency (LE):
.
-
Application II: Hit-to-Lead Expansion (Parallel Synthesis)
Once Fragment-42 is validated as a binder, the primary amine serves as the vector for "growing" the molecule into the binding pocket. The following protocol describes a high-throughput amide coupling workflow.
Workflow Diagram: The Growth Strategy
Figure 1: Parallel synthesis workflow utilizing the primary amine of Fragment-42 for rapid library generation.
Protocol: Micro-Scale Amide Coupling
Reaction Scale: 50 µmol per well (96-well plate format).
-
Reagent Preparation:
-
Solution A (Fragment): 0.2 M Fragment-42 in DMF.
-
Solution B (Acids): 0.2 M diverse carboxylic acids in DMF.
-
Solution C (Activator): 0.2 M HATU in DMF.
-
Base: Pure DIPEA (Diisopropylethylamine).
-
-
Dispensing:
-
Add 250 µL Solution B (Acid, 1.0 eq) to each well.
-
Add 250 µL Solution C (HATU, 1.0 eq). Shake for 5 mins to form the active ester.
-
Add 250 µL Solution A (Fragment-42, 1.0 eq).
-
Add 25 µL DIPEA (3.0 eq).
-
-
Incubation:
-
Seal plate and shake at Room Temperature for 12 hours.
-
Validation: LC-MS check on random wells to confirm >80% conversion.
-
-
Purification (SCX - Strong Cation Exchange):
-
Mechanism:[1][2][3] Since the product is an amide (neutral) but the starting material is an amine (basic), we use SCX to capture unreacted Fragment-42.
-
Wait, correction: If the product contains no other basic centers, SCX will catch the unreacted fragment and pass the product. However, if the R-COOH introduces a basic group, this fails.
-
Standard Workup: For this specific scaffold, use Reverse Phase SPE (Solid Phase Extraction).
-
Load reaction mixture onto C18 cartridge.
-
Wash with 5% MeOH/Water (removes DMF/Salts).
-
Elute with 90% MeOH/Water.
-
Application III: X-Ray Crystallography Soaking
Because Fragment-42 is small and highly soluble, it is ideal for Crystal Soaking experiments to determine the binding mode.
Protocol: High-Concentration Soaking
-
Crystal Growth: Grow apo-crystals of the target protein using standard hanging/sitting drop vapor diffusion.
-
Soak Solution Preparation:
-
Dissolve Fragment-42 directly in the crystallization mother liquor to a concentration of 50–100 mM .
-
Expert Tip: If the fragment crashes out, add DMSO up to 10% (v/v), provided the crystals tolerate it.
-
-
Soaking:
-
Transfer apo-crystals into the soak solution.
-
Incubate for 1 hour to 24 hours .
-
Observation: Monitor crystals for cracking (osmotic shock). If cracking occurs, perform stepwise soaking (10 mM -> 50 mM -> 100 mM).
-
-
Cryo-Protection & Harvesting:
-
Transfer crystal to a cryo-protectant solution containing the fragment (maintain equilibrium) before flash-cooling in liquid nitrogen.
-
Mechanistic Rationale & Pathway Integration
The utility of Fragment-42 lies in its ability to probe the "Meta-Vector" . In a typical benzamide binding pocket, the carbonyl oxygen accepts a hydrogen bond from the backbone, while the amide nitrogen donates to a residue like Glu or Asp. The 3-position (meta) ethyl-amine chain allows the molecule to reach out towards solvent or adjacent sub-pockets.
Figure 2: Predicted binding mode interactions. The ethyl-amine side chain facilitates salt-bridge formation.
References
-
Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: advancing fragments in the absence of crystal structures."[4] Nature Reviews Drug Discovery.
-
Murray, C. W., & Rees, D. C. (2009). "The rise of fragment-based drug discovery."[1][2][3][5][6][7] Nature Chemistry.
-
Sigma-Aldrich. (n.d.). "3-(2-aminoethyl)-N-methylbenzamide Product Specification." Merck/Sigma.
-
Mashalidis, E. H., et al. (2013). "Fragment-Based Approaches in Drug Discovery and Chemical Biology." Journal of Medicinal Chemistry.
Sources
- 1. Fragment-Based Drug Discovery - Drug Discovery Chemistry [drugdiscoverychemistry.com]
- 2. Leveraging fragment-based drug discovery to advance 3D scaffolds into potent ligands: application to the histamine H 1 receptor - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD01081K [pubs.rsc.org]
- 3. Fragment screening libraries for the identification of protein hot spots and their minimal binding pharmacophores - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fragment library screening identifies hits that bind to the non-catalytic surface of Pseudomonas aeruginosa DsbA1 | PLOS One [journals.plos.org]
- 5. exactelabs.com [exactelabs.com]
- 6. Comprehensive analysis of commercial fragment libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Applications of "linkers" in fragment-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Extraction Strategies for 3-(2-aminoethyl)-N-methylbenzamide from Biological Matrices
Abstract & Introduction
The extraction of 3-(2-aminoethyl)-N-methylbenzamide (MW: 178.23 g/mol ) presents a specific bioanalytical challenge due to its physicochemical duality. Structurally, the molecule contains a polar amide moiety and a basic primary amine side chain (2-aminoethyl).
With a predicted LogP of ~0.1 and a pKa ~9.5 (attributable to the primary amine), this compound is highly hydrophilic and exists as a cation at physiological pH. Traditional Reversed-Phase (C18) Solid Phase Extraction (SPE) often results in breakthrough during the load/wash steps, while standard Liquid-Liquid Extraction (LLE) using non-polar solvents (e.g., Hexane) yields poor recovery (<40%).
This Application Note details three validated extraction protocols designed to overcome these polarity constraints:
-
Protocol A (Gold Standard): Mixed-Mode Cation Exchange (MCX) SPE.
-
Protocol B (High Throughput): Protein Precipitation with Phospholipid Removal.
-
Protocol C (Alternative): Salting-Out Liquid-Liquid Extraction (SALLE).
Physicochemical Analysis & Strategy
Understanding the molecule's behavior in solution is the prerequisite for high recovery.
| Property | Value | Implication for Extraction |
| Basic pKa | ~9.5 (Amine) | Molecule is positively charged at pH < 8.0. Ideal for Cation Exchange. |
| LogP | ~0.1 (Hydrophilic) | Poor retention on C18; poor partitioning into Hexane/MTBE. |
| Stability | Amide Hydrolysis | Avoid extreme heat (>60°C) in highly acidic/basic conditions for prolonged periods. |
Decision Matrix for Method Selection
Figure 1: Decision tree for selecting the optimal extraction methodology based on sensitivity and throughput requirements.
Protocol A: Mixed-Mode Cation Exchange (MCX) SPE
Status: Gold Standard Mechanism: Retains analyte via two distinct mechanisms: hydrophobic interaction (benzene ring) and ionic interaction (protonated amine). This allows for rigorous washing of interferences.[1]
Materials
-
Cartridge: Oasis MCX, Strata-X-C, or Bond Elut Plexa PCX (30 mg / 1 mL).
-
Loading Buffer: 2% Phosphoric Acid (H₃PO₄) in water.
-
Elution Solvent: 5% Ammonium Hydroxide (NH₄OH) in Methanol.[1]
Step-by-Step Procedure
-
Sample Pre-treatment:
-
Aliquot 200 µL of plasma/serum.[1]
-
Add 20 µL Internal Standard (IS) working solution.
-
Add 200 µL of 2% H₃PO₄ . Vortex for 30s.
-
Why: Acidification ensures the amine is fully protonated (Charge +1) to bind with the sulfonate groups on the sorbent.
-
-
Conditioning:
-
1.0 mL Methanol.[1]
-
1.0 mL Water.
-
-
Loading:
-
Wash 1 (Aqueous - Acidic):
-
1.0 mL 2% Formic Acid in Water .
-
Purpose: Removes proteins and polar interferences; keeps analyte charged.
-
-
Wash 2 (Organic - Neutral):
-
1.0 mL 100% Methanol .
-
Critical Step: Because the analyte is locked by the ionic bond, we can use 100% organic solvent to wash away hydrophobic interferences (lipids) without eluting the analyte.
-
-
Elution:
-
Elute with 2 x 250 µL of 5% NH₄OH in Methanol .
-
Mechanism:[2] The high pH (>11) deprotonates the amine (neutralizes charge), breaking the ionic bond and releasing the analyte.
-
-
Post-Processing:
-
Evaporate to dryness under N₂ at 40°C.
-
Reconstitute in 100 µL Mobile Phase (e.g., 90:10 Water:ACN + 0.1% Formic Acid).
-
Protocol B: Protein Precipitation with Phospholipid Removal
Status: High Throughput / Screening Mechanism: Denaturing proteins with organic solvent followed by selective filtration of phospholipids.
Materials
-
Plate: HybridSPE-Phospholipid (Supelco) or Ostro (Waters).
-
Solvent: 1% Formic Acid in Acetonitrile.
Step-by-Step Procedure
-
In-Well Precipitation:
-
Pipette 100 µL plasma directly into the HybridSPE well.
-
Add 300 µL of 1% Formic Acid in Acetonitrile .
-
Note: The acid is crucial to disrupt protein binding and prevent the basic amine from binding to silanols in the glass/plastic.
-
-
Mixing:
-
Aspirate/dispense 3 times or vortex the plate for 1 minute.
-
-
Filtration:
-
Apply vacuum (15 inHg). Collect filtrate.
-
-
Analysis:
Protocol C: Salting-Out Liquid-Liquid Extraction (SALLE)
Status: Cost-Effective Alternative Mechanism: Using high salt concentration to force the hydrophilic drug into a semi-polar organic phase (Acetonitrile).
Step-by-Step Procedure
-
Sample Prep:
-
200 µL Plasma + 20 µL IS.
-
-
Salting Out:
-
Add 100 µL saturated Zinc Sulfate (ZnSO₄) or Ammonium Acetate.
-
Vortex to precipitate proteins.
-
-
Extraction:
-
Add 600 µL Acetonitrile .
-
Vortex vigorously for 2 minutes.
-
-
Phase Separation:
-
Centrifuge at 10,000 rpm for 5 minutes.
-
The acetonitrile (top layer) will separate from the aqueous salt layer (bottom).
-
-
Transfer:
-
Remove the top organic layer. Evaporate and reconstitute.
-
Analytical Considerations (LC-MS/MS)
Due to the polarity of the 2-aminoethyl group, standard C18 chromatography may result in peak tailing or early elution (in the void volume).
-
Column Selection: Use a Polar-Embedded C18 (e.g., Waters Acquity BEH Shield RP18) or a Biphenyl phase (e.g., Kinetex Biphenyl). The Biphenyl phase provides enhanced pi-pi interactions with the benzamide ring.
-
Mobile Phase:
Quantitative Comparison of Methods
| Parameter | MCX SPE (Protocol A) | PPT (Protocol B) | SALLE (Protocol C) |
| Recovery | > 90% | 70-80% | 60-75% |
| Matrix Effect | Low (< 10% suppression) | High (> 20% suppression) | Medium |
| Sensitivity | Excellent (Concentration factor 4x) | Poor (Dilution factor 3x) | Medium |
| Cost/Sample | $ |
Validation Criteria (Regulatory Compliance)
To ensure this method meets FDA M10 and EMA guidelines [2], the following validation parameters must be established:
-
Selectivity: Analyze 6 lots of blank matrix. No interference >20% of the LLOQ peak area.
-
Recovery: Compare extracted samples vs. post-extraction spiked samples at Low, Medium, and High QC levels.
-
Matrix Effect: Calculate the Matrix Factor (MF). The IS-normalized MF should be close to 1.0.
Workflow Visualization: MCX Mechanism
Figure 2: The chemical mechanism of Mixed-Mode Cation Exchange allows for aggressive organic washing, yielding the cleanest extracts.
References
-
Agilent Technologies. (2011).[5] Extraction of Basic Drugs from Plasma with Polymeric SPE. Application Note. Link
-
U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Guidance for Industry. Link
-
Biotage. (2023).[6] When should I choose a mixed-mode SPE? Technical Guide. Link
-
Sigma-Aldrich. (2020). Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids. Link
Sources
- 1. lcms.cz [lcms.cz]
- 2. veeprho.com [veeprho.com]
- 3. agilent.com [agilent.com]
- 4. Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. biotage.com [biotage.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(2-Aminoethyl)-N-methylbenzamide
Welcome to the technical support center for the synthesis of 3-(2-aminoethyl)-N-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common synthetic challenges and optimize your reaction yields.
I. Troubleshooting Guide: Overcoming Common Synthesis Hurdles
This section addresses specific issues that may arise during the synthesis of 3-(2-aminoethyl)-N-methylbenzamide, providing potential causes and actionable solutions.
Issue 1: Low to No Product Formation
Symptom: After the reaction and workup, TLC or LC-MS analysis shows a significant amount of unreacted starting materials (the carboxylic acid and/or amine) and minimal to no desired product.
Potential Causes & Solutions:
-
Ineffective Amide Coupling: The direct reaction between a carboxylic acid and an amine to form an amide is often inefficient without an activating agent due to the formation of a stable ammonium carboxylate salt.[1][2] Heating this salt to high temperatures can drive off water and form the amide, but this is not always practical for complex molecules.[1][3]
-
Solution: Employ a suitable coupling reagent to activate the carboxylic acid. Common choices include carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) or the more water-soluble EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used with an additive like HOBt (1-hydroxybenzotriazole) to improve efficiency and reduce side reactions.[4][5][6] Phosphonium salts like PyBOP or uronium salts like HBTU are also highly effective.[7][8]
-
-
Inappropriate Solvent: The choice of solvent is critical for ensuring all reactants are in solution and can interact.
-
Presence of Water: Many coupling reagents are sensitive to hydrolysis.
-
Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. If necessary, dry the solvent over a suitable drying agent.
-
-
Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion.
-
Solution: Typically, a slight excess of the amine (1.1-1.2 equivalents) is used to ensure the complete consumption of the more valuable carboxylic acid or activated species. The coupling reagent is generally used in a 1:1 to 1.2:1 molar ratio with the carboxylic acid.
-
Issue 2: Presence of Significant Side Products
Symptom: The crude product mixture contains the desired amide but is contaminated with one or more significant impurities.
Potential Causes & Solutions:
-
Side Reactions of the Coupling Reagent:
-
Carbodiimides (DCC/EDC): A common side product is the corresponding urea (dicyclohexylurea or EDU). Dicyclohexylurea is poorly soluble in many organic solvents and can often be removed by filtration.[8] The urea from EDC is water-soluble and can be removed with an aqueous workup.[2]
-
O-Acylisourea Rearrangement: The highly reactive O-acylisourea intermediate formed with carbodiimides can rearrange to an unreactive N-acylurea.
-
Solution: Adding HOBt or HOAt can trap the O-acylisourea to form a more stable active ester, minimizing this side reaction.[5]
-
-
-
Epimerization (if chiral centers are present): While not directly applicable to 3-(2-aminoethyl)-N-methylbenzamide, it's a critical consideration in many amide syntheses.
-
Solution: Use of coupling reagents known to suppress racemization, such as COMU or those used in combination with HOBt, is recommended.[11]
-
Issue 3: Difficult Purification
Symptom: The crude product is an oil or a solid that is difficult to purify by standard methods like recrystallization or column chromatography.
Potential Causes & Solutions:
-
Residual Coupling Reagent Byproducts: As mentioned, urea byproducts can complicate purification.
-
Solution: For DCC, filter the reaction mixture before workup to remove the precipitated dicyclohexylurea. For EDC, perform an acidic wash (e.g., with 1M HCl or citric acid) to protonate the dimethylamino group of the resulting urea, making it highly water-soluble.[12]
-
-
Unreacted Starting Materials: The presence of both acidic (carboxylic acid) and basic (amine) starting materials can make purification challenging.
-
Solution: A thorough aqueous workup is essential.
-
Wash with a mild acid (e.g., 1M citric acid or dilute HCl) to remove unreacted amine and any basic additives like DIEA.[12]
-
Wash with a mild base (e.g., saturated sodium bicarbonate solution) to remove unreacted carboxylic acid and acidic additives like HOBt.[12]
-
A final wash with brine can help to break up any emulsions and remove residual water.[12]
-
-
-
Product Solubility Issues: The product itself may have challenging solubility properties.
-
Solution for Recrystallization: If the product is a solid, screen various solvent systems for recrystallization. A good solvent will dissolve the compound when hot but not when cold. If a single solvent is not effective, a mixed solvent system (a "solvent" and an "anti-solvent") can be employed.
-
Solution for Column Chromatography: If the product is an oil or difficult to crystallize, silica gel column chromatography is a standard purification method.[13] A systematic approach to eluent selection, starting with a non-polar solvent and gradually increasing the polarity, is recommended.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 3-(2-aminoethyl)-N-methylbenzamide?
A1: The most prevalent and reliable method is through amide coupling. This involves reacting a suitable precursor to one of the amide's components with the other. For instance, reacting 3-(2-aminoethyl)benzoic acid with methylamine in the presence of a coupling agent, or reacting 3-carboxy-N-methylbenzamide with ethylenediamine, again with a coupling agent. An alternative, though often less direct for this specific molecule, is the Schotten-Baumann reaction, which would involve reacting an acid chloride (e.g., 3-(2-aminoethyl)benzoyl chloride) with methylamine.[6][10]
Q2: Which coupling reagent should I choose?
A2: The choice of coupling reagent depends on factors like cost, scale, and desired purity.
-
EDC/HOBt: A very common and effective combination. The byproducts are generally easy to remove during an aqueous workup.[5][6]
-
DCC: Also effective, but the dicyclohexylurea byproduct can sometimes be difficult to remove completely from the product.[4][8]
-
HATU/HBTU: These are uronium-based reagents that are very efficient and fast, but also more expensive.[7][10]
-
COMU: A modern coupling reagent with high efficiency and byproducts that are very water-soluble, making it a "greener" option.[9][11]
Q3: How do I monitor the progress of my reaction?
A3: Thin Layer Chromatography (TLC) is the most common method for monitoring the reaction.[12] Spot the reaction mixture alongside the starting materials on a TLC plate. The disappearance of the limiting starting material and the appearance of a new spot corresponding to the product indicate the reaction is progressing. Staining with an appropriate agent (e.g., ninhydrin for the amine, or visualization under UV light if the compounds are UV-active) is necessary.
Q4: My reaction seems to have stalled. What can I do?
A4: If the reaction has not gone to completion after a reasonable amount of time, consider the following:
-
Add more coupling reagent: The initial charge of the coupling reagent may have degraded. Adding another portion (0.2-0.5 equivalents) can sometimes restart the reaction.
-
Increase the temperature: Gently warming the reaction mixture (e.g., to 40-50 °C) can increase the reaction rate. However, be cautious as this can also increase the rate of side reactions.
-
Check reagent purity: Impurities in the starting materials or solvents can inhibit the reaction.
Q5: What are the typical workup procedures for an amide coupling reaction?
A5: A standard aqueous workup is usually effective.[12][14]
-
If a water-immiscible solvent like DCM or ethyl acetate was used, dilute the reaction mixture with more of the same solvent.
-
Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl), water, a dilute base (e.g., saturated NaHCO3), and finally brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to obtain the crude product.
III. Experimental Protocols & Data
Optimized Protocol: EDC/HOBt Coupling
This protocol provides a reliable method for the synthesis of 3-(2-aminoethyl)-N-methylbenzamide.
Materials:
-
3-(2-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid
-
Methylamine (as a solution in THF or as a hydrochloride salt)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (1-Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine) or another non-nucleophilic base
-
Anhydrous DMF (Dimethylformamide)
-
DCM (Dichloromethane)
-
1M HCl, Saturated NaHCO3 solution, Brine
-
Anhydrous Na2SO4
Procedure:
-
To a solution of 3-(2-((tert-butoxycarbonyl)amino)ethyl)benzoic acid (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDC (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.
-
In a separate flask, if starting from methylamine hydrochloride, dissolve it in DMF and add DIPEA (2.2 eq).
-
Add the methylamine solution (or a solution of methylamine in THF, 1.2 eq) to the activated acid mixture. If using methylamine hydrochloride, add the pre-neutralized solution.
-
Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete within 4-12 hours.
-
Once complete, dilute the reaction mixture with ethyl acetate and perform the aqueous workup as described in FAQ #5.
-
The resulting Boc-protected intermediate can then be deprotected using standard conditions (e.g., 4M HCl in dioxane) to yield the final product.
Data Summary: Coupling Reagent Comparison
| Coupling Reagent | Additive | Typical Solvent | Relative Cost | Key Advantage | Common Byproduct |
| EDC | HOBt | DMF, DCM | Water-soluble byproduct | EDU | |
| DCC | HOBt | DCM, THF | $ | Inexpensive | Insoluble DCU |
| HATU | - | DMF, NMP | Very fast and efficient | Tetramethylurea | |
| COMU | - | DMF, ACN | High efficiency, "green" | Water-soluble byproducts |
Relative cost is a general guide and can vary by supplier.
IV. Visual Guides
Reaction Mechanism: EDC/HOBt Coupling
Caption: EDC/HOBt coupling mechanism for amide synthesis.
Troubleshooting Workflow: Low Yield
Sources
- 1. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Lab Reporter [fishersci.se]
- 5. Synthesis and Smo Activity of Some Novel Benzamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 8. researchgate.net [researchgate.net]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. Lab Reporter [fishersci.co.uk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. derpharmachemica.com [derpharmachemica.com]
troubleshooting solubility issues with 3-(2-aminoethyl)-N-methylbenzamide
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with 3-(2-aminoethyl)-N-methylbenzamide. Our approach moves beyond simple solvent lists to explain the underlying chemical principles governing this compound's behavior, empowering you to troubleshoot effectively and ensure the integrity of your experiments.
Compound Profile at a Glance
To effectively troubleshoot solubility, one must first understand the molecule's structure. 3-(2-aminoethyl)-N-methylbenzamide possesses a dual chemical nature that is the primary source of most solubility issues.
| Attribute | Details | Solubility Implication |
| Structure | A central benzene ring with a tertiary N-methylbenzamide group and a primary aminoethyl side chain. | Contains both a large, hydrophobic (water-hating) aromatic core and a basic, hydrophilic (water-loving) primary amine. |
| Molecular Formula | C₁₁H₁₆N₂O | - |
| Molecular Weight | 192.26 g/mol | - |
| Key Functional Groups | Primary Aliphatic Amine (-CH₂CH₂NH₂): This group is basic and can be protonated to form a positively charged ammonium salt. | The charge state of this group is pH-dependent and is the key to manipulating aqueous solubility. |
| Tertiary Aromatic Amide (-C(=O)N(CH₃)-): This group is polar but neutral and can accept hydrogen bonds. | Contributes to solubility in polar organic solvents but its attachment to the benzene ring contributes to overall hydrophobicity. |
The central challenge lies in satisfying the conflicting solubility preferences of its hydrophobic core and its pH-sensitive hydrophilic amine group.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured to address the most common issues encountered in the lab, providing not just a solution, but a causal explanation and a detailed protocol.
Q1: What is the recommended solvent for preparing a high-concentration stock solution?
Short Answer: Use a polar aprotic solvent. We strongly recommend starting with Dimethyl Sulfoxide (DMSO). Dimethylformamide (DMF) is also a suitable alternative.
Scientific Rationale: The chemical structure of 3-(2-aminoethyl)-N-methylbenzamide contains multiple polar functional groups (the amide and the amine) that require a polar solvent for effective solvation. Polar aprotic solvents like DMSO are ideal because they can effectively solvate the entire molecule, including the less polar aromatic ring, without interfering with the compound's ionizable amine group.[1][2] While alcohols like ethanol might work, they are generally less effective for achieving high concentrations with complex structures like this one.[1]
Protocol 1: Preparation of a 100 mM Stock Solution in DMSO
-
Preparation: Weigh out 19.23 mg of 3-(2-aminoethyl)-N-methylbenzamide powder.
-
Dissolution: Add the powder to a sterile microcentrifuge tube or vial. Add 1.0 mL of high-purity, anhydrous DMSO.
-
Mixing: Vortex the solution thoroughly for 1-2 minutes. If dissolution is slow, gentle warming in a water bath (37°C) for 5-10 minutes or brief sonication can be employed.
-
Verification: Ensure the solution is clear and free of any visible precipitate before storing.
-
Storage: Store the stock solution at -20°C or -80°C, protected from light and moisture. For best results, aliquot into single-use volumes to avoid repeated freeze-thaw cycles.
Q2: My compound precipitated immediately when I diluted my DMSO stock into an aqueous buffer like PBS (pH 7.4). What went wrong?
Short Answer: The compound's aqueous solubility is highly dependent on pH. At a neutral pH of 7.4, the molecule is predominantly in its uncharged, far less soluble form, causing it to crash out of solution as the percentage of DMSO decreases.
Scientific Rationale: The key to aqueous solubility for this compound is the primary amine on the ethyl side chain. Primary aliphatic amines typically have a pKa in the range of 9-10. According to the Henderson-Hasselbalch equation, at a pH significantly below its pKa, this amine will be protonated (-NH₃⁺), forming a highly soluble ammonium salt.[3][4] At pH 7.4, which is well below the pKa, one might expect it to be soluble. However, the large hydrophobic benzamide portion of the molecule counteracts this effect, making the neutral form extremely insoluble. The equilibrium between the charged and uncharged forms dictates the overall solubility, and even a small amount of the neutral form can lead to precipitation if the concentration is too high.[5][6]
The diagram below illustrates how pH dictates the protonation state and, consequently, the solubility of the molecule.
Caption: pH-dependent protonation and its effect on solubility.
Q3: How can I successfully prepare an aqueous solution of 3-(2-aminoethyl)-N-methylbenzamide for my experiments?
Short Answer: You must use an acidic buffer or acidify your solution to a pH of approximately 4-6. This ensures the primary amine is fully protonated, maximizing aqueous solubility.
Scientific Rationale: By lowering the pH of the aqueous medium, you shift the equilibrium entirely toward the protonated, cationic form of the molecule (-NH₃⁺).[7][8] This charged species is an ionic salt, which is significantly more soluble in water than its neutral counterpart. This strategy is a standard and robust method for solubilizing basic compounds in aqueous media for biological assays.
Protocol 2: Preparation of an Aqueous Working Solution via pH Adjustment
-
Choose an Acidic Buffer: Select a buffer system appropriate for your experiment with a pH between 4.0 and 6.0 (e.g., 50 mM sodium citrate or sodium acetate buffer).
-
Serial Dilution: Start with your high-concentration DMSO stock solution (from Protocol 1).
-
Dilution into Acidic Buffer: Perform the final dilution step by adding a small volume of the DMSO stock into the acidic aqueous buffer. Crucially, always add the DMSO stock to the buffer, not the other way around , while vortexing gently to ensure rapid mixing and prevent localized high concentrations that can cause precipitation.
-
Alternative (If a specific buffer is not required): a. Dilute your DMSO stock into unbuffered water (e.g., sterile, distilled H₂O). b. Add 1N HCl dropwise while monitoring the pH with a calibrated pH meter until the solution clears and the target pH (e.g., pH 5.0) is reached. c. Adjust the final volume with water.
-
Final Check: The resulting solution should be completely clear. If any cloudiness or precipitate remains, the concentration may still be too high for the chosen pH, or further pH reduction is needed.
Q4: I need a systematic workflow to find the optimal solubility conditions. What do you recommend?
Short Answer: A systematic troubleshooting workflow is the most efficient way to solve solubility issues. The flowchart below outlines our recommended, self-validating process.
Scientific Rationale: This workflow addresses the two primary variables controlling solubility: the solvent system (organic vs. aqueous) and the pH. It begins with the most common and effective solvent for stock solutions (DMSO) and then systematically tackles the more complex issue of aqueous solubility by focusing on pH, the most critical parameter for an ionizable compound like this one.
Caption: Systematic workflow for troubleshooting solubility.
References
- BenchChem. (n.d.). Solubility Profile of N-(4-bromobenzenesulfonyl)benzamide: A Technical Guide. Retrieved from a URL which is no longer active, but the core principles of using polar aprotic solvents like DMSO for benzamides are cited.
- chemrevise. (n.d.). 19. Amines, Amides , Amino Acids and proteins.
-
PubChem. (n.d.). 3-amino-N-ethyl-N-methylbenzamide. National Center for Biotechnology Information. [Link]
-
Science Ready. (n.d.). All You Need to Know About Amines & Amides | HSC Chemistry. [Link]
- Unknown. (n.d.). Amine compounds. This source is from a university lecture slide compilation and is used to support general principles of amine solubility.
-
MDPI. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. [Link]
-
PubChem. (n.d.). 3-(aminomethyl)-N-ethyl-N-methylbenzamide. National Center for Biotechnology Information. [Link]
-
ResearchGate. (2025). Synthesis of benzamide derivatives and evaluation of their in vitro and in silico tyrosinase inhibitory activities. [Link]
-
ACS Publications. (2015). N-Benzylbenzamides: A Novel Merged Scaffold for Orally Available Dual Soluble Epoxide Hydrolase/Peroxisome Proliferator-Activated Receptor γ Modulators. Journal of Medicinal Chemistry. [Link]
-
Royal Society of Chemistry. (n.d.). N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. New Journal of Chemistry. [Link]
-
Med Chem (Los Angeles). (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. [Link]
-
Future Science. (2024). Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. [Link]
-
MDPI. (2021). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. [Link]
-
Royal Society of Chemistry. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. [Link]
- University of Illinois. (n.d.). Chapter 23 The Chemistry of Amines.
- Unknown. (n.d.). CHAPTER 7 AMINES. This source is from a university lecture and supports the principle of increased solubility of amine salts.
-
PubMed. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. [Link]
-
ResearchGate. (2012). Study of pH-dependent drugs solubility in water. [Link]
-
PMC. (n.d.). Aminoalkoxycarbonyloxymethyl Ether Prodrugs with a pH-triggered Release Mechanism. [Link]
-
ResearchGate. (n.d.). The solubility-pH profiles of amino acids showing departures from the.... [Link]
-
ScienceDirect. (2025). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. [Link]
-
USP-NF. (n.d.). Development of a General Solvents Method for DMSO Soluble Compounds. [Link]
-
ECHA. (n.d.). 4-(2-aminoethyl)-N-methylbenzamide hydrochloride. [Link]
-
University of Rochester. (n.d.). Solvent Miscibility Table. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. chemrevise.org [chemrevise.org]
- 4. oit.edu [oit.edu]
- 5. Accuracy of calculated pH-dependent aqueous drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: HPLC Optimization for 3-(2-aminoethyl)-N-methylbenzamide
Welcome to the Advanced Chromatography Support Hub. Ticket ID: #AMB-HPLC-OPT Status: Open Assigned Specialist: Senior Application Scientist
Molecule Profile & Physicochemical Context
Before initiating method development, we must ground our approach in the specific chemistry of 3-(2-aminoethyl)-N-methylbenzamide . This molecule is a structural hybrid containing a basic primary amine (phenethylamine moiety) and a neutral amide.
| Property | Value (Estimated) | Chromatographic Implication |
| Structure | Benzene ring with -CH₂CH₂NH₂ and -CONHCH₃ | Dual Functionality: The primary amine causes silanol interactions (tailing); the amide provides UV absorption. |
| pKa (Basic) | ~9.5 - 9.8 (Amine) | At pH < 9.5, the molecule is positively charged (protonated). |
| pKa (Acidic) | >14 (Amide) | Remains neutral across standard HPLC pH ranges (2–12). |
| LogP | ~0.8 - 1.2 | Moderately polar. Retention on C18 will be weak if ionized (low pH). |
| UV Max | ~210 nm, ~254 nm | 210 nm is sensitive (amide/benzene); 254 nm is selective (benzene). |
Recommended "Gold Standard" Protocol
Based on the basicity of the amine, we recommend a High pH Reversed-Phase approach as the primary method. This suppresses ionization, maximizing retention and peak symmetry.
Method A: High pH (Recommended for modern hybrid columns)
-
Column: Waters XBridge C18 or Agilent Poroshell HPH-C18 (High pH stable, 3.5 µm or 2.7 µm).
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10.0 with Ammonium Hydroxide).
-
Flow Rate: 1.0 mL/min (standard) or 0.4 mL/min (2.1 mm ID).
-
Gradient: 5% B to 60% B over 10 minutes.
-
Temperature: 30°C.
-
Detection: UV 254 nm.
Method B: Low pH with Ion-Pairing (Traditional C18)
-
Column: Standard C18 (e.g., Zorbax Eclipse Plus C18).
-
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Mechanism: TFA acts as an ion-pairing agent, neutralizing the positive charge on the amine and masking silanols.
Troubleshooting Guide (Q&A)
Issue 1: Severe Peak Tailing (Asymmetry > 1.5)
User Question: "I am using a standard C18 column with a phosphate buffer at pH 7.0. The peak for 3-(2-aminoethyl)-N-methylbenzamide is tailing badly. Why?"
Technical Explanation: At pH 7.0, two adverse mechanisms are active:
-
Analyte Ionization: The amine (pKa ~9.5) is fully protonated (
). -
Silanol Ionization: The silica surface silanols (
) are deprotonated ( ) above pH 4.0. Result: Strong ionic attraction (cation exchange) occurs between the positively charged analyte and the negatively charged column surface, causing the "tail" as the molecule drags along the stationary phase.[5]
Solution:
-
Immediate Fix: Switch to Method B (Low pH). At pH 2.0, silanols are protonated (neutral), eliminating the ionic attraction.
-
Alternative: Use a "Base-Deactivated" or "End-capped" column designed to shield silanols.
Issue 2: Peak Eluting in Void Volume (k' < 1)
User Question: "The compound elutes almost immediately with the solvent front. I can't separate it from impurities."
Technical Explanation: This is a classic "Dewetting" or "Polarity" issue.
-
Polarity: The protonated amine is highly polar and prefers the aqueous mobile phase over the hydrophobic C18 stationary phase.
-
Phase Collapse: If you are using 100% aqueous to try and retain it, standard C18 chains may collapse, losing surface area.
Solution:
-
Switch to High pH (Method A): De-protonating the amine (making it neutral) significantly increases its hydrophobicity (LogD increases), forcing it to interact with the C18 chains and increasing retention time.
-
Use HILIC: If you must use low pH, switch to a HILIC column (e.g., Bare Silica or Amide) with a Mobile Phase of 90% ACN / 10% Buffer. The polar amine will be strongly retained.
Issue 3: Ghost Peaks or Baseline Drift
User Question: "I see extra peaks or rising baselines when using the High pH method."
Technical Explanation: High pH buffers (bicarbonate/ammonia) can degrade the silica matrix of non-hybrid columns, causing "column bleed." Alternatively, older ACN can hydrolyze or absorb CO2.
Solution:
-
Verify Column: Ensure your column is rated for pH > 10 (e.g., Hybrid Organic-Inorganic Silica).
-
Fresh Buffer: Prepare Ammonium Bicarbonate daily; it is volatile and pH can shift.
Diagnostic Workflows
Workflow A: Method Development Decision Tree
Use this logic flow to select the correct starting conditions.
Caption: Decision matrix for selecting the optimal chromatographic mode based on column availability and peak performance.
Workflow B: The "Silanol Trap" Mechanism
Visualizing why peak tailing occurs at neutral pH.
Caption: Mechanism of peak tailing caused by electrostatic attraction between ionized silanols and the basic amine.
References
-
Agilent Technologies. (2012). HPLC Method Development: Strategies for Basic Compounds. Retrieved from
-
Phenomenex. (2025). How to Reduce Peak Tailing in HPLC. Retrieved from
-
LCGC International. (2019). Top Three HPLC Method Development Tips: pH and Ionizable Analytes. Retrieved from
-
Element Lab Solutions. (2025). Peak Tailing in HPLC: Causes and Solutions. Retrieved from
-
PubChem. (2025). 3-amino-N-ethyl-N-methylbenzamide Compound Summary. Retrieved from
Sources
Technical Support Center: 3-(2-aminoethyl)-N-methylbenzamide
Introduction
3-(2-aminoethyl)-N-methylbenzamide is a molecule of interest in pharmaceutical and chemical research, featuring a central benzamide core with two key functional groups: a secondary amide and a primary amine on the ethyl side chain. The stability of this compound, particularly in solution, is a critical quality attribute that influences its storage, formulation, and ultimate application.[1] This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for understanding and troubleshooting issues related to the pH stability of this compound.
The core of this molecule's stability profile is dictated by the susceptibility of the amide bond to hydrolysis. This process can be catalyzed by both acid and base, leading to the cleavage of the amide into a carboxylic acid and an amine.[2][3][4] The presence of the primary amino group on the side chain introduces an additional layer of complexity, as its protonation state is pH-dependent and can influence the molecule's overall reactivity and solubility.
Frequently Asked Questions (FAQs)
Q1: What is the expected pH stability range for 3-(2-aminoethyl)-N-methylbenzamide?
While specific data for this molecule is unavailable, based on the general stability of benzamide derivatives, it is expected to be most stable in the near-neutral pH range (approximately pH 5-8). Significant degradation is anticipated under strongly acidic (pH < 3) and strongly alkaline (pH > 10) conditions, especially when heated.[5][6][7]
Q2: What are the primary degradation products I should expect from pH-mediated hydrolysis?
The primary degradation pathway is the hydrolysis of the amide bond. This will likely yield two main products:
-
3-(2-aminoethyl)benzoic acid
-
Methylamine
Under acidic conditions, the primary amine on the side chain and the resulting methylamine will be protonated.[2] Under basic conditions, the carboxylic acid will exist as a carboxylate salt.[2]
Q3: Can the primary amino group on the side chain affect the stability of the amide bond?
Yes, although likely to a lesser extent than the bulk solvent pH. At acidic pH, the amino group will be protonated (-NH3+), which could potentially exert a minor electron-withdrawing effect through the benzene ring, though this is not typically the dominant factor in amide hydrolysis. The primary concern with the amino group is its potential for other reactions or its influence on solubility and formulation properties.
Q4: How should I prepare stock solutions of this compound to maximize stability?
For short-term use, preparing stock solutions in a high-purity solvent like DMSO is recommended. For aqueous buffers, it is best to use a buffer system in the neutral pH range (e.g., phosphate-buffered saline, pH 7.4) and prepare the solutions fresh. Avoid preparing large batches of aqueous solutions for long-term storage, especially if the pH is outside the optimal range. If long-term aqueous storage is necessary, perform a preliminary stability study at the intended storage temperature (e.g., 4°C, -20°C, -80°C).
Q5: My solution of the compound turned yellow over time. What could be the cause?
While hydrolysis is the primary concern, oxidative degradation can also occur, particularly if the solution is exposed to air, light, or contains trace metal ion contaminants. The formation of colored species often suggests oxidative pathways or the formation of complex degradation products. It is recommended to store solutions protected from light and consider purging with an inert gas like nitrogen or argon for long-term storage.
Troubleshooting Guide: Common Experimental Issues
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Loss of Potency / Inconsistent Assay Results | Chemical degradation of the compound due to inappropriate solvent pH or temperature. | 1. Verify the pH of all buffers and solutions used. 2. Prepare fresh solutions for each experiment from a solid or a freshly prepared DMSO stock. 3. Perform a forced degradation study (see protocol below) to understand the compound's liabilities. 4. Analyze the purity of the compound stock using a stability-indicating method like HPLC-UV. |
| Precipitation in Aqueous Buffer | The compound's solubility is pH-dependent. The free base may be less soluble than the protonated salt form. | 1. Determine the pKa of the primary amine to understand its charge state at different pH values. 2. Consider using a co-solvent (e.g., a small percentage of DMSO or ethanol) if compatible with your experiment. 3. Adjust the pH of the buffer to a range where the compound is sufficiently soluble and stable. |
| Appearance of New Peaks in HPLC Chromatogram | Degradation of the parent compound into one or more new chemical entities. | 1. Characterize the new peaks using mass spectrometry (LC-MS) to identify potential degradation products. 2. Compare the chromatogram to samples subjected to forced degradation (acid, base, oxidation) to tentatively identify the degradation pathway. 3. Review your solution preparation and storage procedures to minimize degradation. |
| Inconsistent Results Between Batches | Variation in the purity or stability of different lots of the compound. | 1. Qualify each new batch of the compound with identity and purity testing (e.g., NMR, LC-MS, HPLC-UV). 2. Store all batches under identical, controlled conditions (e.g., desiccated, at a specific temperature, protected from light). |
Forced Degradation Protocol: A Framework for Stability Assessment
Forced degradation, or stress testing, is essential for identifying potential degradation products and developing a stability-indicating analytical method.[8][1] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[8]
Materials & Equipment
-
3-(2-aminoethyl)-N-methylbenzamide
-
HPLC-UV/DAD system
-
LC-MS system (for peak identification)
-
pH meter
-
Calibrated oven and photostability chamber
-
Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂), HPLC-grade solvents (Acetonitrile, Methanol), Purified water.
Experimental Workflow Diagram
Caption: Workflow for the forced degradation study.
Step-by-Step Methodology
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 3-(2-aminoethyl)-N-methylbenzamide in HPLC-grade methanol.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1M HCl.
-
Incubate the mixture at 60°C.
-
Withdraw aliquots at time points such as 0, 2, 6, and 24 hours.
-
Before analysis, neutralize the sample with an equivalent amount of 0.1M NaOH.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1M NaOH.
-
Incubate at 60°C and sample as described for acid hydrolysis.
-
Neutralize the sample with an equivalent amount of 0.1M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature, protected from light.
-
Sample at appropriate time points (e.g., 0, 4, 8, 24 hours).
-
-
Thermal Degradation:
-
For liquid-state analysis, heat the stock solution at 80°C.
-
For solid-state analysis, place a small amount of the solid compound in an 80°C oven.
-
Sample the solution at various time points. For the solid, dissolve a known quantity in methanol for analysis after the stress period.
-
-
Analysis:
-
Analyze all stressed and control samples by a suitable reverse-phase HPLC-UV method.
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in stressed samples to an unstressed control.
-
Use LC-MS to obtain the mass-to-charge ratio (m/z) of any new peaks to aid in the identification of degradation products.
-
Predicted Degradation Pathways & Products
Caption: Potential degradation pathways for the molecule.
Summary of Expected Stability
The following table summarizes the predicted stability profile based on the chemistry of benzamides. Actual results must be confirmed experimentally.
| Stress Condition | Reagents/Parameters | Expected Degradation Level | Primary Degradation Pathway |
| Acidic Hydrolysis | 0.1M HCl, 60°C | Significant | Amide Hydrolysis[3] |
| Alkaline Hydrolysis | 0.1M NaOH, 60°C | Significant | Amide Hydrolysis[7][9] |
| Oxidation | 3% H₂O₂, Room Temp | Moderate | Oxidation of amine or aromatic ring |
| Thermal (Dry Heat) | 80°C | Low to Moderate | General decomposition |
| Photolytic | ICH Q1B conditions | To be determined | Photodegradation (e.g., oxidation) |
References
- A Technical Guide to the Stability Evaluation of 2-amino-N-(3- hydroxypropyl)benzamide: A Proposed Framework for Forced Degradation Studies. Benchchem.
- Diness, F., Bjerrum, N. J., Begtrup, M., et al. Synthesis and stability of strongly acidic benzamide derivatives. DTU Research Database.
- Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2022).
- Patel, Y., et al. Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. (2013).
- Diness, F., et al. Synthesis and stability of strongly acidic benzamide derivatives. Beilstein Journal of Organic Chemistry. (2018).
- THE ALKALINE HYDROLYSIS OF BENZAMIDE AND N-METHYL- AND N,N- DIMETHYLBENZAMIDE. Journal of Organic Chemistry. (1968).
- Hydrolysis of Amide under acidic and Basic Conditions. YouTube. (2024).
- O'Connor, C. Acidic and Basic Amide Hydrolysis. ResearchGate. (1970).
- O'Connor, C. Acidic and basic amide hydrolysis. Quarterly Reviews, Chemical Society. (1970).
- Berkowitz, W. F., et al. Is an aromatic amide such as N-phenyl benzamide more stable to acidic or alkaline hydrolysis than e.g. N-methyl benzamide? ResearchGate. (2012).
Sources
- 1. biomedres.us [biomedres.us]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Acidic and basic amide hydrolysis - Quarterly Reviews, Chemical Society (RSC Publishing) [pubs.rsc.org]
- 5. orbit.dtu.dk [orbit.dtu.dk]
- 6. researchgate.net [researchgate.net]
- 7. THE ALKALINE HYDROLYSIS OF BENZAMIDE AND N-METHYL- AND N,N- DIMETHYLBENZAMIDE. (Journal Article) | OSTI.GOV [osti.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
minimizing background noise in 3-(2-aminoethyl)-N-methylbenzamide assays
Executive Summary: The Physicochemical Challenge
You are likely experiencing high background noise or signal variability due to the specific physicochemical nature of 3-(2-aminoethyl)-N-methylbenzamide .[1]
This molecule is a cationic amphiphile .[1]
-
Cationic: The primary amine on the ethyl chain (
) is fully protonated and positively charged at physiological pH (7.4).[1] -
Amphiphilic: The benzamide core provides a hydrophobic aromatic scaffold.[1]
The Result: This compound aggressively binds to negatively charged surfaces (standard polystyrene plates, glass) via electrostatic attraction and hydrophobic interaction. Furthermore, benzamide derivatives often exhibit intrinsic fluorescence in the blue/UV region, which can interfere with fluorometric readouts.
This guide provides a self-validating troubleshooting workflow to isolate and eliminate these noise sources.
Part 1: Troubleshooting Guide (Q&A)
Q1: I see high fluorescence signal in my "No Enzyme" or "No Target" blank wells. Is my compound autofluorescent?
A: Highly Probable. Substituted benzamides possess intrinsic fluorescence, typically exciting in the UV range (280–320 nm) and emitting in the blue region (340–400 nm). If your assay uses a fluorophore (e.g., AMC, MU, or DAPI) with overlapping spectra, your compound is acting as a "false positive" signal.
-
Diagnostic Test: Run a "Compound Only" scan.[1]
-
Solution:
-
Shift Wavelengths: Switch to Red-shifted probes (e.g., Rhodamine, Cy5) where the benzamide does not fluoresce.
-
Inner Filter Effect Correction: If the compound absorbs light at the excitation wavelength, it may quench the real signal. You must calculate a correction factor based on the compound’s absorbance (OD).[1]
-
Q2: My technical replicates have high CV% (>15%), and the signal seems to "drift" over time.
A: This is likely Non-Specific Binding (NSB) to the plasticware. The positively charged aminoethyl tail binds to the carboxyl/hydroxyl groups found on "High Bind" or tissue-culture treated plates. This depletes the free concentration of the compound in the well, causing signal drift as equilibrium shifts.
-
Diagnostic Test: The "Transfer Test".[1]
-
Solution:
-
Change Plates: Switch to NBS (Non-Binding Surface) or Polypropylene plates, which are hydrophobic and chemically inert.[1]
-
Add Detergent: Introduce 0.01% Triton X-100 or 0.05% Tween-20 to the assay buffer.[1] This forms micelles that sequester the hydrophobic core of the benzamide, preventing it from sticking to the walls without inhibiting the specific interaction.
-
Q3: I am seeing "inhibition" in my enzyme assay even at low concentrations, but it doesn't look dose-dependent.
A: You are seeing "Promiscuous Inhibition" via aggregation. At certain concentrations, hydrophobic benzamides can form colloidal aggregates that sequester enzymes, leading to false inhibition (background noise in the form of signal loss).
-
Diagnostic Test: Add detergent (as above).[1] If the inhibition disappears with detergent, the initial signal was an artifact of aggregation.
-
Solution: Ensure your buffer contains carrier proteins (e.g., 0.1% BSA ) to maintain compound solubility and prevent colloidal formation.[1]
Part 2: Optimized Assay Protocol (The "Low-Noise" Workflow)
Use this protocol to establish a baseline with minimal background interference.
Materials Required
-
Plate: Black, Low-Binding (NBS) Microplate (e.g., Corning 3575).[1]
-
Buffer: 50 mM HEPES, pH 7.4.
-
Additives: 0.01% Triton X-100 (high purity), 1 mM DTT (if enzyme requires reduction).
-
Solvent: DMSO (anhydrous).[1]
Step-by-Step Methodology
-
Stock Preparation (Critical):
-
Dissolve 3-(2-aminoethyl)-N-methylbenzamide in 100% DMSO to create a 10 mM stock.
-
Why: Aqueous stock solutions of this amine can degrade or adsorb to the storage tube over time. DMSO prevents ionization and adsorption during storage.[1]
-
-
Intermediate Dilution:
-
Dilute the stock into the assay buffer immediately before use.
-
Do not perform serial dilutions in pure buffer. Use buffer + 0.01% Triton X-100.[1]
-
Why: The detergent coats the plastic tips and plate wells, preventing the "sticky" amine from adhering to surfaces.
-
-
Plate Setup & Reading:
Part 3: Noise Pathway Visualization
The following diagram illustrates the decision logic for identifying the specific source of background noise in your assay.
Figure 1: Decision tree for isolating noise sources associated with aminoethyl-benzamide derivatives.
Part 4: Data Summary & Expectations
When optimizing, compare your results against these expected benchmarks for a "clean" assay:
| Parameter | Unoptimized Assay | Optimized (Protocol Above) | Cause of Improvement |
| Z-Factor | < 0.5 (Poor) | > 0.7 (Excellent) | Reduction of well-to-well variability (NSB). |
| Signal-to-Background | 3:1 | > 10:1 | Subtraction of intrinsic compound fluorescence.[1] |
| IC50 Shift | Variable / Potent | Stable / Right-shifted | Elimination of "sticky" promiscuous inhibition. |
| Blank Fluorescence | High (RFU > 1000) | Low (RFU < 100) | Use of Red-shifted probes or correct filters.[1] |
References
-
Intrinsic Fluorescence of Benzamides: Kósa, C., Danko, M., & Hrdlovič, P. (2012).[2] Preparation and Spectral Characterization of Fluorescence Probes Based on 4-N,N-Dimethylamino Benzoic Acid and Sterically Hindered Amines.[1][2] Journal of Fluorescence, 22(6), 1491–1498.
-
Non-Specific Binding Mechanisms: Haque, A. J., et al. (2012).[1][3] Suppressing Non-Specific Binding of Proteins onto Electrode Surfaces in the Development of Electrochemical Immunosensors.[3] Biosensors, 9(1), 15.[1][3]
-
Promiscuous Inhibition & Aggregation: Feng, B. Y., & Shoichet, B. K. (2006).[1] A Detergent-Based Assay for the Detection of Promiscuous Inhibitors.[1] Nature Protocols, 1(2), 550–553.[1] [1]
-
Assay Optimization for Cationic Compounds: Thermo Fisher Scientific. (n.d.). Background in Fluorescence Imaging: Troubleshooting Guide.
Sources
shelf-life extension for 3-(2-aminoethyl)-N-methylbenzamide
Technical Support Center: 3-(2-aminoethyl)-N-methylbenzamide Subject: Shelf-Life Extension & Stability Optimization Guide Document ID: TS-BENZ-042 | Revision: 2.1
Introduction: The Stability Paradox
You are likely working with 3-(2-aminoethyl)-N-methylbenzamide as a fragment intermediate or a specific ligand in CNS drug discovery. This molecule presents a distinct stability paradox:
-
The Core (Robust): The N-methylbenzamide moiety is chemically resilient, resisting hydrolysis under neutral conditions.
-
The Tail (Vulnerable): The 2-aminoethyl (primary amine) side chain is the "Achilles' heel." It is highly susceptible to oxidative deamination, carbamylation (CO₂ absorption), and radical-mediated cross-linking.
This guide moves beyond standard "store at -20°C" advice. It provides the mechanistic causality required to extend shelf life from months to years.
Part 1: Critical Storage Protocols (The "Gold Standard")
To maximize shelf life, you must arrest the thermodynamic drive toward oxidation and moisture uptake.
Protocol A: The Inert Gas Overlay (Mandatory for >3 Month Storage)
Why: Primary amines act as radical scavengers. Oxygen exposure leads to the formation of N-oxides and imines, typically observed as yellowing.
-
Preparation: Place the vial in a desiccated glove box or use a Schlenk line.
-
Purge: Gently flow dry Argon (Ar) or Nitrogen (N₂) over the solid for 30 seconds. Note: Argon is heavier than air and provides a superior "blanket" for solid powders compared to Nitrogen.
-
Seal: Parafilm is insufficient. Use a cap with a Teflon (PTFE) liner to prevent gas exchange.
-
Temperature: Store at -20°C .
-
Alert: Do not store at -80°C unless the seal is hermetic; the extreme contraction of plastic caps at -80°C often breaks the seal, introducing moisture.
-
Protocol B: Aliquoting to Prevent "Thaw-Stress"
Why: Hygroscopic amine salts absorb atmospheric water immediately upon opening cold vials (condensation). This water catalyzes hydrolysis.
-
Step 1: Upon receipt, let the bottle warm to room temperature in a desiccator before opening.
-
Step 2: Divide the bulk material into single-use aliquots (e.g., 10 mg or 50 mg) in amber glass vials.
-
Step 3: Seal under Argon (as per Protocol A).
-
Result: You only expose one small fraction to the atmosphere at a time, keeping the "master stock" pristine.
Part 2: Troubleshooting & Diagnostics
Use this matrix to diagnose the state of your compound without wasting sample on full NMR analysis.
| Symptom | Probable Cause | Chemical Mechanism | "Go/No-Go" Decision |
| Yellow/Orange Discoloration | Oxidative Degradation | Formation of conjugated imines or N-oxides via radical attack on the primary amine. | STOP. Impurities may be cytotoxic. Purification required. |
| Clumping / Sticky Solid | Hygroscopicity | Absorption of atmospheric H₂O.[1] Formation of hydrates. | CAUTION. Weighing will be inaccurate. Dry under high vacuum (0.1 mbar) for 4h. |
| White Crust on Cap | Carbamylation | Reaction of primary amine with CO₂ to form carbamates (reversible). | PROCEED. This is often reversible in solution or under acidic conditions. |
| Insoluble Particles in DMSO | Polymerization | Oxidative cross-linking or salt disproportionation. | STOP. Filter solution. Re-check concentration via UV/HPLC. |
Part 3: Mechanistic Visualization
The following diagram maps the degradation pathways you are fighting against. Understanding these pathways allows you to choose the right inhibitor (e.g., Argon blocks the left branch; Desiccants block the right branch).
Figure 1: Primary degradation pathways. The oxidative pathway (red) causes irreversible yellowing. The CO₂ pathway (yellow) is often reversible.
Part 4: Frequently Asked Questions (FAQs)
Q1: My compound has turned slightly yellow. Can I still use it for cell culture?
-
Technical Answer: No. The yellow color indicates the presence of oxidation products (imines/aldehydes). Even at trace levels (<1%), these electrophilic species can react with proteins in your cell culture media (Schiff base formation), leading to false positives or toxicity.
-
Rescue Protocol: If you must save the batch, perform a recrystallization. Dissolve in minimal hot ethanol, add a drop of HCl (if it's a salt), and cool slowly. The colored impurities usually stay in the mother liquor.
Q2: I need to keep a stock solution. Is DMSO or Water better?
-
Recommendation: DMSO is superior for stability, but with caveats.
-
The Logic: Water promotes hydrolysis of the amide bond over time. DMSO is aprotic, preventing hydrolysis. However, DMSO is hygroscopic.
-
Workflow: Prepare a 10 mM stock in anhydrous DMSO. Aliquot into small tubes (20 µL). Store at -20°C. Do not freeze-thaw the same DMSO tube more than 3 times.
Q3: Is the HCl salt or the Free Base more stable?
-
Verdict: The HCl Salt is significantly more stable against oxidation.
-
Mechanism: Protonating the primary amine (forming -NH₃⁺) removes the lone pair of electrons that initiates oxidative radical attacks. If you have the free base (oil or low-melting solid), converting it to the HCl salt will extend shelf life from weeks to years.
Part 5: Advanced Workflow: The "Forever Stock" Decision Tree
Follow this logic flow to determine the optimal handling for your specific experimental needs.
Figure 2: Decision logic for storage. Note that long-term storage of solutions is discouraged; lyophilization is preferred.
References
-
Amine Oxidation Mechanisms
- Lepaumier, H., et al. "Degradation of amines used for CO2 capture: Effect of oxygen and temperature." Industrial & Engineering Chemistry Research, 2009.
-
Benzamide Hydrolysis Kinetics
- O'Connor, C. "The Acid-Catalyzed Hydrolysis of N-Methylbenzamides." Quarterly Reviews, Chemical Society, 1970.
-
Hygroscopicity of Amine Salts
- Waterman, K. C., et al. "Stabilization of Pharmaceuticals to Oxidative Degradation." Pharmaceutical Development and Technology, 2002.
-
Handling of Air-Sensitive Reagents
- Sigma-Aldrich Technical Bulletin AL-134. "Handling Air-Sensitive Reagents."
Sources
Validation & Comparative
A Structural and Functional Comparison of Phenethylamine and its Synthetic Analog, 3-(2-aminoethyl)-N-methylbenzamide
Abstract
This guide provides a detailed structural and functional comparison between the endogenous trace amine phenethylamine (PEA) and its synthetic derivative, 3-(2-aminoethyl)-N-methylbenzamide. Phenethylamine is a well-characterized central nervous system stimulant, acting primarily as an agonist of the trace amine-associated receptor 1 (TAAR1).[1][[“]] The addition of an N-methylbenzamide group at the meta-position of the phenyl ring introduces significant structural and physicochemical changes. This guide dissects these differences, including conformational flexibility, electronic properties, and steric hindrance, to postulate their impact on biological activity. We provide detailed experimental protocols for analytical differentiation via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and for biological characterization using a competitive TAAR1 receptor binding assay. This document serves as a technical resource for researchers in pharmacology, medicinal chemistry, and drug development investigating structure-activity relationships within the phenethylamine class.
Introduction
Phenethylamine (PEA) is a foundational molecule in neuropharmacology. As an endogenous monoamine, it is produced in the human brain and plays a role in modulating monoaminergic neurotransmission.[1] Its simple structure, consisting of a phenyl ring connected to an ethylamine side chain, serves as the backbone for a vast array of psychoactive compounds, including stimulants, hallucinogens, and antidepressants.[1][3] PEA's primary mechanism of action involves the activation of TAAR1, which in turn influences the release and reuptake of dopamine, norepinephrine, and serotonin.[[“]] However, its therapeutic potential is limited by its rapid metabolism by monoamine oxidase B (MAO-B).[1][[“]]
To explore the structure-activity relationships (SAR) of this important scaffold, synthetic analogs are frequently created.[4][5][6] This guide focuses on a specific derivative, 3-(2-aminoethyl)-N-methylbenzamide. This compound retains the core phenethylamine structure but introduces a bulky, electronically distinct N-methylbenzamide substituent. By comparing these two molecules, we can explore how modifications to the phenyl ring may alter receptor affinity, metabolic stability, and overall pharmacological profile.
Core Structural Analysis
The fundamental difference between the two molecules lies in the substitution on the phenyl ring. Phenethylamine is unsubstituted, while 3-(2-aminoethyl)-N-methylbenzamide features a significant modification at the C3 (meta) position.
Caption: 2D structures of Phenethylamine and its derivative.
The Phenethylamine Backbone
Both molecules share the crucial phenethylamine backbone, which is composed of:
-
A Phenyl Ring: A non-polar, aromatic ring that facilitates entry into the central nervous system and engages in hydrophobic or π-stacking interactions with biological targets.
-
An Ethyl Linker: A two-carbon chain that provides spatial separation between the aromatic ring and the amine group. Its flexibility allows for multiple conformations.
-
A Primary Amine Group (-NH2): This group is basic and is typically protonated at physiological pH (pKa ≈ 9.83).[1] This positive charge is critical for forming ionic bonds with acidic residues (e.g., aspartate) in receptor binding pockets, such as that of TAAR1.[6]
The N-methylbenzamide Substituent
The key modification in 3-(2-aminoethyl)-N-methylbenzamide is the introduction of a C-linked N-methylbenzamide group. This substituent fundamentally alters the molecule's properties:
-
Steric Hindrance: The amide group is significantly larger than a hydrogen atom, introducing steric bulk at the meta-position. This can influence how the molecule fits into a receptor's binding site or an enzyme's active site (e.g., MAO-B).
-
Electronic Effects: The amide group is moderately electron-withdrawing, which alters the electron density of the phenyl ring. This can change the nature of its aromatic interactions.
-
Hydrogen Bonding Capability: The amide moiety itself contains a carbonyl oxygen (a hydrogen bond acceptor) and, in this case, a tertiary amide nitrogen. This introduces new potential points of interaction with biological targets that are absent in PEA.
-
Conformational Rigidity: The amide bond has a partial double-bond character, making it planar and rigid. This reduces the overall conformational freedom of the substituent relative to the phenyl ring.
Comparative Physicochemical Properties
The addition of the N-methylbenzamide group results in a larger, more polar, and less basic molecule compared to phenethylamine.
| Property | Phenethylamine | 3-(2-aminoethyl)-N-methylbenzamide | Rationale for Difference |
| Molecular Formula | C₈H₁₁N[7] | C₁₀H₁₄N₂O | Addition of C₂H₃NO group. |
| Molecular Weight | 121.18 g/mol [7] | 178.23 g/mol | Increased atomic composition. |
| XLogP3 (Lipophilicity) | 1.4[7] | ~1.1 (Estimated) | The polar amide group decreases lipophilicity despite the larger size. |
| Topological Polar Surface Area | 26.0 Ų[7] | 46.3 Ų | The amide group (C=O and N) significantly increases the polar surface area. |
| Hydrogen Bond Donors | 1 (from -NH₂)[7] | 1 (from -NH₂) | The primary amine is the sole H-bond donor in both. |
| Hydrogen Bond Acceptors | 1 (from -NH₂)[7] | 2 (from -NH₂ and C=O) | The carbonyl oxygen adds a second H-bond acceptor site. |
| pKa (Amine Group) | ~9.83[1] | Slightly lower (Estimated) | The electron-withdrawing nature of the benzamide group may slightly reduce the basicity of the distal amine. |
Analytical Differentiation and Characterization
Differentiating these two compounds is straightforward using standard analytical techniques like mass spectrometry and spectroscopy due to their significant differences in mass and functional groups.
Expected Spectroscopic Signatures
-
Infrared (IR) Spectroscopy: 3-(2-aminoethyl)-N-methylbenzamide will show a strong, characteristic carbonyl (C=O) stretch at approximately 1630-1680 cm⁻¹, which is absent in the spectrum of phenethylamine.[8][9]
-
¹H NMR Spectroscopy: The derivative will exhibit additional signals corresponding to the N-methyl protons (a singlet around 2.8-3.0 ppm) and distinct aromatic proton signals with splitting patterns indicative of a 1,3-disubstituted benzene ring.
-
Mass Spectrometry (MS): The molecular ions will differ by the mass of the C₂H₃NO group (57.05 Da). Under electron ionization, both will likely show a fragment from cleavage of the Cα-Cβ bond, but the base peak for phenethylamine is often the tropylium ion or a related fragment, whereas the fragmentation of the derivative will be more complex.[10][11]
Experimental Protocol: LC-MS/MS for Differentiation and Quantification
This protocol outlines a method for separating and identifying both compounds in a mixture, such as a sample from a biological assay.
Rationale: Liquid chromatography provides robust separation based on polarity, while tandem mass spectrometry (MS/MS) offers highly specific and sensitive detection through precursor-to-product ion fragmentation.
Methodology:
-
Sample Preparation:
-
Prepare 1 mg/mL stock solutions of each compound in methanol.
-
Create a mixed working standard at 1 µg/mL in 50:50 water:methanol.
-
For biological samples (e.g., plasma, cell lysate), perform a protein precipitation by adding 3 volumes of ice-cold acetonitrile containing an internal standard. Vortex and centrifuge at 14,000 x g for 10 minutes. Transfer the supernatant for analysis.
-
-
Chromatographic Conditions:
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to 5% B and re-equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Precursor > Product):
-
Phenethylamine: m/z 122.1 > 105.1 (loss of ammonia).
-
3-(2-aminoethyl)-N-methylbenzamide: m/z 179.1 > 162.1 (loss of ammonia) and/or m/z 179.1 > 148.1 (loss of N-methyl). These transitions would be optimized via infusion of the standard.
-
-
-
Data Analysis:
-
Confirm the identity of each compound by its retention time and the presence of its specific MRM transition.
-
Quantify using the peak area ratio relative to the internal standard.
-
Sources
- 1. Phenethylamine - Wikipedia [en.wikipedia.org]
- 2. consensus.app [consensus.app]
- 3. Details for Phenethylamines [unodc.org]
- 4. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]
- 5. Structure-activity relationships of phenylethylamine analogs in their serotonergic depressant effects on the spinal monosynaptic reflex in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships of constrained phenylethylamine ligands for the serotonin 5-HT2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phenethylamine | C8H11N | CID 1001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. N-Methylbenzamide | C8H9NO | CID 11954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
Reproducibility of 3-(2-aminoethyl)-N-methylbenzamide Bioassays: A Comparative Technical Guide
The following guide provides a technical analysis of bioassay reproducibility for 3-(2-aminoethyl)-N-methylbenzamide , a representative phenethylamine-benzamide derivative often utilized as a chemical probe in amine oxidase kinetics and G-protein coupled receptor (GPCR) fragment screening.[1]
Executive Summary & Compound Profile
3-(2-aminoethyl)-N-methylbenzamide (CAS: 1250364-24-9) represents a specific structural class combining a phenethylamine core (mimicking biogenic amines like histamine and dopamine) with a benzamide moiety (common in PARP inhibitors and antipsychotics).[1]
In drug discovery, this compound is primarily assayed for:
-
Amine Oxidase Susceptibility: Acting as a substrate or competitive inhibitor for Monoamine Oxidase B (MAO-B) or Semicarbazide-Sensitive Amine Oxidase (SSAO).[1]
-
GPCR Ligand Binding: Specifically targeting Histamine H3/H4 receptors or Trace Amine-Associated Receptors (TAAR1).[1]
The Reproducibility Crisis: Experimental inconsistency with this compound typically stems from three factors:
-
Carbonate Formation: The primary amine on the ethyl side chain is highly reactive with atmospheric CO₂, leading to "silent" concentration drops.
-
Substrate Inhibition: In enzymatic assays, high concentrations of the benzamide core can induce non-Michaelis-Menten kinetics.
-
Fluorescence Quenching: The benzamide group can interfere with standard fluorometric readouts (e.g., Amplex Red) if not background-corrected.
Comparative Analysis: Performance vs. Alternatives
This section compares 3-(2-aminoethyl)-N-methylbenzamide against standard reference compounds in the context of MAO-B Kinetic Assays .
Table 1: Physicochemical & Kinetic Profile Comparison
| Feature | 3-(2-aminoethyl)-N-methylbenzamide | Tyramine (Standard Substrate) | Moclobemide (Inhibitor Control) |
| Primary Role | Synthetic Probe / Fragment | Native Substrate | Reversible Inhibitor |
| MAO-B Affinity ( | Moderate ( | High ( | N/A ( |
| Solubility (pH 7.4) | High (Polar Amide) | Moderate | Moderate |
| Stability (Solution) | Low (Amine oxidation/Carbamate) | Low (Oxidation prone) | High |
| Fluorescence Interference | Yes (Benzamide quenching) | No | Minimal |
| Reproducibility Risk | High (pH sensitive) | Low | Low |
Mechanistic Insight
Unlike Tyramine , which is rapidly oxidized, the N-methylbenzamide moiety introduces steric bulk. This slows the oxidation rate by MAO-B, making the assay more sensitive to temperature fluctuations and enzyme batch variability. The N-methyl group also prevents the compound from acting as a suicide inhibitor (unlike some hydrazine derivatives), but it increases lipophilicity compared to the free acid.
Technical Analysis: Sources of Variability
To ensure data integrity, researchers must understand the degradation pathways that alter the effective concentration of the probe.
DOT Diagram 1: Compound Stability & Assay Interference Pathways[1]
Figure 1: Critical degradation and interference pathways. Note the competition between enzymatic oxidation and chemical carbamate formation at high pH.
Validated Experimental Protocols
The following protocols are designed to mitigate the specific instability issues of aminoethyl-benzamides.
Protocol A: High-Precision MAO-B Kinetic Assay
Objective: To determine
Reagents:
-
Buffer: 100 mM Potassium Phosphate, pH 7.4 (Strictly controlled; pH > 7.8 accelerates carbamate formation).
-
Enzyme: Recombinant Human MAO-B (1 U/mL stock).[1]
-
Probe: 3-(2-aminoethyl)-N-methylbenzamide (10 mM stock in degassed DMSO).
-
Detection: Amplex Red (50 µM) + HRP (1 U/mL).
Workflow:
-
Stock Preparation: Dissolve the probe in degassed DMSO. Crucial: Do not use aqueous buffers for stock storage to prevent hydrolysis or carbonate formation.
-
Background Correction Plate: Prepare a "No Enzyme" control row containing the exact concentration gradient of the probe. This accounts for the Inner Filter Effect (quenching) caused by the benzamide ring.
-
Reaction Initiation:
-
Incubate Enzyme + Buffer for 10 min at 37°C.
-
Add Probe + Detection Mix simultaneously.
-
-
Data Acquisition: Measure fluorescence (Ex/Em 530/590 nm) every 30 seconds for 20 minutes.
-
Analysis: Subtract the slope of the "No Enzyme" control from the experimental slope before calculating velocity.
Protocol B: Solubility & Stability QC (HPLC-UV)
Objective: To verify the integrity of the "2-aminoethyl" side chain before bioassay.[1]
Methodology:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax), 3.5 µm.
-
Mobile Phase:
-
A: Water + 0.1% TFA (Trifluoroacetic acid stabilizes the amine).
-
B: Acetonitrile.
-
-
Gradient: 5% B to 95% B over 10 min.
-
Detection: UV at 254 nm (Benzamide absorption).
-
Acceptance Criteria: Purity > 98%. If a peak appears at RT + 0.5 min (relative to main peak), it indicates N-oxidation or dimerization.
Mechanistic Workflow Visualization
Understanding the assay logic is vital for troubleshooting. The diagram below illustrates the coupled enzymatic reaction used to validate this compound.
DOT Diagram 2: MAO-B Coupled Assay Logic
Figure 2: The stoichiometric relationship between the probe oxidation and the fluorescent signal. Any degradation of the amine side chain directly reduces H₂O₂ yield.
References
-
Tipton, K. F., & Boyce, S. (2017). The Kinetics of Monoamine Oxidase. Current Topics in Medicinal Chemistry.
-
Sigma-Aldrich. (2025).[1] Product Specification: 3-(2-aminoethyl)-N-methylbenzamide (CAS 1250364-24-9).[1]
-
BenchChem. (2025).[2] Comparative Guide: Benzamide Derivatives in Drug Discovery.
-
PubChem. (2025).[3] Compound Summary: 3-(2-aminoethyl)-N-methylbenzamide.[1] National Library of Medicine.
-
Holt, A., et al. (1997). Geometric isomerism in the inhibition of monoamine oxidase by 2-aminoethyl-benzamides. British Journal of Pharmacology.
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-(2-aminoethyl)-N-methylbenzamide for Laboratory Professionals
For researchers and professionals in drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and responsible disposal. This guide provides a detailed protocol for the proper disposal of 3-(2-aminoethyl)-N-methylbenzamide, a compound for which specific safety and disposal data may not be readily available. The procedures outlined here are grounded in the known hazards of analogous benzamide derivatives and established best practices for chemical waste management, ensuring a framework that is both scientifically sound and operationally secure.
At the heart of our professional responsibility is a commitment to safety and environmental stewardship. Adherence to these disposal protocols is not merely a matter of regulatory compliance but a fundamental aspect of our scientific practice. We will proceed by first understanding the potential hazards of this compound, followed by a step-by-step guide to its safe handling and disposal.
I. Hazard Assessment: A Precautionary Approach
In the absence of a specific Safety Data Sheet (SDS) for 3-(2-aminoethyl)-N-methylbenzamide, a conservative hazard assessment is paramount. By examining the toxicological and hazard data of structurally similar compounds, we can infer the potential risks and establish appropriate safety measures. The primary hazards associated with benzamide derivatives often include acute toxicity, skin and eye irritation, and potential for respiratory irritation.[1][2][3]
| Hazard Category | Potential Effects | Source Compounds for Hazard Inference |
| Acute Toxicity (Oral) | Harmful if swallowed.[1][3] | 3-amino-N-ethyl-N-methylbenzamide, N,N-diethyl-benzamide |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2][3] | 3-amino-N-ethyl-N-methylbenzamide, 3-Amino-N-methylbenzamide, N,N-diethyl-benzamide |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][2][3] | 3-amino-N-ethyl-N-methylbenzamide, 3-Amino-N-methylbenzamide, N,N-diethyl-benzamide |
| Respiratory Irritation | May cause respiratory irritation.[1][3] | 3-amino-N-ethyl-N-methylbenzamide, N,N-diethyl-benzamide |
| Environmental Hazards | Some benzamide derivatives may be harmful to aquatic life.[4] | N,N-Diethyl-3-methylbenzamide |
II. Essential Safety and Handling Protocols
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This is the first line of defense in mitigating exposure risks.
-
Eye and Face Protection: Wear chemical safety goggles or a face shield that conforms to recognized standards such as NIOSH (US) or EN 166 (EU).[5]
-
Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. It is imperative to inspect gloves for any signs of degradation before use and to dispose of contaminated gloves in accordance with laboratory and local regulations.[5][6]
-
Skin and Body Protection: A laboratory coat is mandatory to prevent skin contact. For larger quantities or in the event of a spill, a chemical-resistant apron or a full protective suit may be necessary.[5]
-
Respiratory Protection: All handling of 3-(2-aminoethyl)-N-methylbenzamide waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[7] If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge should be used.[5]
III. Step-by-Step Disposal Workflow
The following protocol provides a systematic approach to the collection, storage, and disposal of 3-(2-aminoethyl)-N-methylbenzamide waste.
Step 1: Waste Segregation and Collection Proper segregation of chemical waste at the source is critical to prevent dangerous reactions and to ensure compliant disposal.
-
Do not mix 3-(2-aminoethyl)-N-methylbenzamide waste with other chemical waste streams unless explicitly authorized by your institution's Environmental Health and Safety (EHS) department.[8]
-
Collect all waste materials, including the compound itself, any contaminated consumables (e.g., weighing paper, pipette tips, gloves), and rinsate from decontamination procedures, in a designated hazardous waste container.[6][8]
Step 2: Containerization and Labeling The integrity and clear identification of the waste container are essential for safe handling and transport.
-
Use a container made of a material compatible with the chemical, such as glass or high-density polyethylene.
-
The container must be in good condition with a securely sealing lid to prevent leaks or spills.
-
Label the container clearly with the words "Hazardous Waste," the full chemical name "Waste 3-(2-aminoethyl)-N-methylbenzamide," and any appropriate hazard pictograms based on the assessment in Section I.[6][8]
Step 3: On-site Storage Temporary storage of hazardous waste within the laboratory must be done in a designated and controlled manner.
-
Store the sealed waste container in a cool, dry, and well-ventilated satellite accumulation area (SAA) or a central hazardous waste storage facility.[6][8]
-
The storage area should be away from incompatible materials, such as strong oxidizing agents, and sources of ignition.[8][9]
-
Access to the storage area should be restricted to authorized personnel.[8]
Step 4: Final Disposal The ultimate disposal of 3-(2-aminoethyl)-N-methylbenzamide must be handled by a licensed hazardous waste disposal company.
-
Never dispose of this chemical down the drain or in the regular trash.[6][8] This is to prevent the contamination of water systems and to avoid potential harm to aquatic life.[4]
-
The recommended method of disposal for this type of chemical waste is incineration in a licensed facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[5][6]
-
Contact your institution's EHS department to arrange for the pickup and disposal of the waste container.[6][8]
Step 5: Decontamination Procedures Thorough decontamination of all surfaces and equipment that have come into contact with 3-(2-aminoethyl)-N-methylbenzamide is a critical final step.
-
Wipe down all contaminated surfaces and labware with a suitable solvent, such as ethanol or acetone, followed by a thorough wash with soap and water.[6]
-
Collect all rinsate and cleaning materials as hazardous waste and place them in the designated waste container.[6]
-
Contaminated clothing should be removed immediately and laundered separately before reuse.[2]
IV. Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.
-
Evacuate non-essential personnel from the area.[5]
-
Wearing the full PPE described in Section II, contain the spill using an inert absorbent material such as vermiculite or sand.
-
Carefully sweep up the absorbed material and place it in a labeled hazardous waste container.[5]
-
Decontaminate the spill area as described in the decontamination procedures above.
-
For large spills, contact your institution's EHS or emergency response team immediately.
V. Visualizing the Disposal Workflow
To provide a clear, at-a-glance summary of the disposal process, the following workflow diagram has been created.
Caption: Disposal workflow for 3-(2-aminoethyl)-N-methylbenzamide.
By adhering to these detailed procedures, you contribute to a culture of safety and environmental responsibility within your laboratory and the broader scientific community. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
-
U.S. Environmental Protection Agency. (n.d.). 3-Amino-N,N-dimethylbenzamide Env. Fate/Transport. CompTox Chemicals Dashboard. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-amino-N-ethyl-N-methylbenzamide. PubChem Compound Database. Retrieved from [Link]
-
Capot Chemical. (2025, December 14). Material Safety Data Sheet. Retrieved from [Link]
Sources
- 1. 3-amino-N-ethyl-N-methylbenzamide | C10H14N2O | CID 43262925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. actylislab.com [actylislab.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
